molecular formula C37H56O16 B12103648 Aldgamycin F

Aldgamycin F

Cat. No.: B12103648
M. Wt: 756.8 g/mol
InChI Key: XCXHGNCWYSPSQN-RBPRBBOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldgamycin F is a useful research compound. Its molecular formula is C37H56O16 and its molecular weight is 756.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H56O16

Molecular Weight

756.8 g/mol

IUPAC Name

(6Z,14Z)-12-hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-[(6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl)oxy]-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione

InChI

InChI=1S/C37H56O16/c1-17-10-13-26(39)48-20(4)23(16-46-33-31(45-9)30(44-8)27(40)21(5)49-33)29-24(51-29)11-12-25(38)36(7,43)14-18(2)28(17)52-34-32(41)37(15-19(3)47-34)22(6)50-35(42)53-37/h10-13,17-24,27-34,40-41,43H,14-16H2,1-9H3/b12-11-,13-10-

InChI Key

XCXHGNCWYSPSQN-RBPRBBOISA-N

Isomeric SMILES

CC1CC(C(=O)/C=C\C2C(O2)C(C(OC(=O)/C=C\C(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)(C)O

Canonical SMILES

CC1CC(C(=O)C=CC2C(O2)C(C(OC(=O)C=CC(C1OC3C(C4(CC(O3)C)C(OC(=O)O4)C)O)C)C)COC5C(C(C(C(O5)C)O)OC)OC)(C)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Aldgamycin F Biosynthetic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F, a 16-membered macrolide antibiotic, belongs to a family of natural products characterized by a rare branched-chain sugar, D-aldgarose. The unique structural features of aldgamycins have made them a subject of interest for potential therapeutic applications. Understanding the intricate enzymatic machinery responsible for their biosynthesis is crucial for harnessing their full potential through metabolic engineering and the development of novel derivatives. This technical guide provides an in-depth analysis of the this compound biosynthetic pathway and its corresponding gene cluster, drawing upon the foundational research in the field.

A pivotal discovery in the study of aldgamycin biosynthesis revealed that both aldgamycins and a related group of macrolides, chalcomycins, are synthesized from a single, shared gene cluster in the marine-derived actinomycete, Streptomyces sp. HK-2006-1.[1] This finding highlighted a fascinating example of biosynthetic pathway bifurcation, where a common set of genes gives rise to distinct molecular scaffolds.

The Aldgamycin Gene Cluster

The aldgamycin biosynthetic gene cluster is a hybrid system that incorporates genes previously identified in the chalcomycin cluster along with a set of newly characterized genes specific to aldgamycin biosynthesis.[1] The core of the biosynthetic machinery is a Type I polyketide synthase (PKS) responsible for assembling the macrolactone backbone. The cluster also contains genes encoding enzymes for the biosynthesis of the deoxysugar moieties, tailoring enzymes that modify the macrolactone, and regulatory elements.

Table 1: Key Genes in the Aldgamycin Biosynthetic Gene Cluster and Their Putative Functions

Gene(s)Proposed FunctionRole in Pathway BifurcationReference
almDI/almDIIEncodes α/β subunits of a pyruvate dehydrogenase complexTriggers the biosynthesis of aldgamycins[1]
almCIEncodes an oxidoreductaseInitiates chalcomycin biosynthesis[1]
almUII-UVForm a four-protein metabolonCatalyze the formation of the pentacyclic carbonate ring[2]
PKS genesPolyketide SynthaseAssembly of the 16-membered macrolactone core
Glycosyltransferase genesAttachment of sugar moieties (D-aldgarose and D-mycinose) to the aglycone
Tailoring enzyme genes(e.g., P450 monooxygenases, reductases)Post-PKS modifications of the macrolactone
Regulatory genesControl of gene expression within the cluster

Note: This table is a summary based on the primary literature. Detailed quantitative data on enzyme kinetics and gene expression levels are not extensively available in the public domain.

The this compound Biosynthetic Pathway

The biosynthesis of this compound begins with the assembly of the 16-membered polyketide backbone by the PKS modules. The pathway then diverges from chalcomycin biosynthesis based on the action of specific enzymes.

The Bifurcation Point

The crucial step that dictates the biosynthetic fate towards either aldgamycins or chalcomycins is governed by the differential action of two key enzyme systems. The activation of the almDI/almDII gene products, encoding a pyruvate dehydrogenase complex, shunts intermediates towards the aldgamycin pathway. Conversely, the activity of the almCI-encoded oxidoreductase directs the pathway towards chalcomycin production.

Formation of the Pentacyclic Carbonate Ring

A distinctive feature of some aldgamycins is a pentacyclic carbonate ring. The formation of this structure is a complex process mediated by a four-protein metabolon encoded by the almUII, almUIII, almUIV, and almUV genes. This metabolon assembles via a small peptide, AlmUV, and catalyzes the addition of a reactive N-hydroxylcarbamoyl moiety to a decarboxylated aldgamycin intermediate. This is followed by a non-enzymatic condensation to yield the characteristic pentacyclic carbonate ring. Isotope labeling studies have confirmed that the carbon atom of the carbonate ring is derived from bicarbonate.

Glycosylation and Tailoring Steps

Following the formation of the aglycone, a series of post-PKS modifications occur. These include the attachment of the deoxysugars, D-aldgarose and D-mycinose, by specific glycosyltransferases. Further tailoring reactions, such as hydroxylations and reductions, are carried out by other enzymes within the cluster to yield the final this compound molecule.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed biosynthetic pathway and a general workflow for the analysis of the gene cluster.

Aldgamycin_F_Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Biosynthesis cluster_bifurcation Pathway Bifurcation cluster_aldgamycin_tailoring Aldgamycin Tailoring Propionyl-CoA Propionyl-CoA PKS Polyketide Synthase (PKS) Propionyl-CoA->PKS Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PKS Pyruvate Pyruvate Aldgamycin_pathway almDI/almDII (Pyruvate Dehydrogenase) Pyruvate->Aldgamycin_pathway Aglycone 16-Membered Aglycone PKS->Aglycone Chain assembly Bifurcation_point Intermediate Aglycone->Bifurcation_point Bifurcation_point->Aldgamycin_pathway Chalcomycin_pathway almCI (Oxidoreductase) Bifurcation_point->Chalcomycin_pathway Decarboxylated_intermediate Decarboxylated Aldgamycin Intermediate Aldgamycin_pathway->Decarboxylated_intermediate Carbonate_ring_formation almUII-UV Metabolon (Carbonate Ring Formation) Decarboxylated_intermediate->Carbonate_ring_formation Pentacyclic_intermediate Pentacyclic Intermediate Carbonate_ring_formation->Pentacyclic_intermediate Glycosylation Glycosyltransferases (D-aldgarose, D-mycinose attachment) Pentacyclic_intermediate->Glycosylation Final_tailoring Other Tailoring Enzymes Glycosylation->Final_tailoring Aldgamycin_F This compound Final_tailoring->Aldgamycin_F

Caption: Proposed biosynthetic pathway of this compound.

Gene_Cluster_Analysis_Workflow cluster_discovery Discovery and Sequencing cluster_functional_analysis Functional Analysis cluster_elucidation Pathway Elucidation Strain_Isolation Isolation of Producer Strain (e.g., Streptomyces sp. HK-2006-1) WGS Whole-Genome Sequencing Strain_Isolation->WGS Bioinformatics Bioinformatic Analysis (e.g., antiSMASH) WGS->Bioinformatics Gene_Disruption Gene Disruption (e.g., using λ-Red mediated recombination) Bioinformatics->Gene_Disruption Heterologous_Expression Heterologous Expression of Gene/Cluster Bioinformatics->Heterologous_Expression Metabolite_Analysis Metabolite Profile Analysis (HPLC, LC-MS) Gene_Disruption->Metabolite_Analysis Structure_Elucidation Structure Elucidation of Intermediates (NMR, MS/MS) Metabolite_Analysis->Structure_Elucidation Heterologous_Expression->Metabolite_Analysis Biochemical_Assays In vitro Biochemical Assays of Purified Enzymes Heterologous_Expression->Biochemical_Assays Pathway_Proposal Propose Biosynthetic Pathway Biochemical_Assays->Pathway_Proposal Structure_Elucidation->Pathway_Proposal

Caption: General workflow for gene cluster analysis.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments performed in the foundational research on this compound are not fully detailed in the primary publications. However, this section provides generalized methodologies for the key experimental techniques employed, which can be adapted by researchers.

Whole-Genome Sequencing of Streptomyces
  • Genomic DNA Isolation:

    • Culture Streptomyces sp. in a suitable liquid medium (e.g., TSB) to obtain sufficient mycelial mass.

    • Harvest mycelia by centrifugation.

    • Lyse the cells using a combination of enzymatic (e.g., lysozyme) and chemical (e.g., SDS) methods.

    • Purify genomic DNA using phenol-chloroform extraction followed by ethanol precipitation. Ensure high-quality, high-molecular-weight DNA is obtained.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library using a commercial kit compatible with a long-read sequencing platform (e.g., PacBio) to facilitate the assembly of the typically large and GC-rich Streptomyces genome.

    • Perform sequencing according to the manufacturer's instructions.

  • Genome Assembly and Annotation:

    • Assemble the raw sequencing reads into a contiguous genome sequence using appropriate assembly software (e.g., HGAP).

    • Annotate the assembled genome to predict open reading frames (ORFs) and other genetic elements.

    • Utilize bioinformatics tools like antiSMASH to identify putative secondary metabolite biosynthetic gene clusters.

Gene Disruption in Streptomyces using λ-Red Mediated Recombination

This method allows for targeted gene replacement in Streptomyces.

  • Construction of the Disruption Cassette:

    • Design PCR primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to a resistance gene cassette (e.g., apramycin resistance).

    • Amplify the resistance cassette by PCR to generate a linear DNA fragment flanked by homology arms.

  • Preparation of Recombineering-Ready E. coli:

    • Introduce a cosmid carrying the Streptomyces genomic region of interest into an E. coli strain expressing the λ-Red recombination system (e.g., BW25113/pIJ790).

  • Electroporation and Recombination:

    • Make the E. coli cells electrocompetent.

    • Electroporate the purified PCR-generated disruption cassette into the competent E. coli cells.

    • Select for recombinant clones containing the disrupted gene on the cosmid by plating on appropriate antibiotic-containing media.

  • Conjugal Transfer to Streptomyces:

    • Introduce the recombinant cosmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

    • Perform intergeneric conjugation between the E. coli donor and the recipient Streptomyces sp. on a suitable medium (e.g., MS agar).

    • Select for Streptomyces exconjugants that have undergone double crossover homologous recombination, resulting in the replacement of the target gene with the resistance cassette.

  • Verification of Mutants:

    • Confirm the gene disruption in the Streptomyces mutants by PCR and Southern blot analysis.

Conclusion

The elucidation of the this compound biosynthetic pathway and the analysis of its gene cluster have provided significant insights into the molecular logic governing the production of this complex macrolide. The discovery of a shared gene cluster with chalcomycins and the identification of the genetic switch that controls pathway bifurcation represent a noteworthy example of biosynthetic versatility. While the foundational genetic and biochemical framework has been established, further research is needed to provide detailed quantitative data on the enzymatic steps and regulatory networks involved. The methodologies and information presented in this guide offer a comprehensive resource for researchers aiming to further explore and engineer the biosynthesis of aldgamycins for the development of novel and improved therapeutic agents.

References

The Enigmatic Mechanism of Aldgamycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldgamycin F, a member of the 16-membered macrolide antibiotic family, represents a class of natural products with significant therapeutic potential. While specific research on this compound is limited, this guide synthesizes the current understanding of the mechanism of action for closely related aldgamycin compounds and the broader class of 16-membered macrolides. The primary mode of action is inferred to be the inhibition of bacterial protein synthesis through interaction with the 50S ribosomal subunit. This document provides a detailed overview of this mechanism, supported by available quantitative data from related compounds, a summary of relevant experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, as a 16-membered macrolide, is presumed to exert its antibacterial effect by targeting the bacterial ribosome, a critical cellular machine responsible for protein synthesis. This mechanism is shared across the macrolide class of antibiotics.[1][2][3][4][5] The specific target is the 50S subunit of the bacterial 70S ribosome.

The binding of macrolides like this compound to the 50S ribosomal subunit is a reversible interaction. This binding event is thought to sterically hinder the progression of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome. This disruption of the elongation phase of translation effectively halts protein synthesis, resulting in a bacteriostatic effect. At higher concentrations, this can become bactericidal.

The proposed signaling pathway for the action of this compound is depicted below:

Aldgamycin_F_Mechanism cluster_cell Bacterial Cell Aldgamycin_F This compound Cell_Membrane Cell Membrane Aldgamycin_F->Cell_Membrane Uptake Ribosome_50S 50S Ribosomal Subunit Cell_Membrane->Ribosome_50S Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosome_50S->Protein_Synthesis_Inhibition Ribosome_30S 30S Ribosomal Subunit mRNA mRNA tRNA Aminoacyl-tRNA Polypeptide Nascent Polypeptide Chain Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect

Caption: Inferred mechanism of action of this compound.

Quantitative Data: Antibacterial Activity of Aldgamycin Analogs

CompoundOrganismMIC (µg/mL)Reference
Aldgamycin Q1Enterococcus faecalis16 - 64
Aldgamycin Q1Bacillus subtilis16 - 64
Aldgamycin Q1Staphylococcus aureus16 - 64
Aldgamycin Q1Acinetobacter baumannii16 - 64
Aldgamycin Q2Enterococcus faecalis16 - 64
Aldgamycin Q2Bacillus subtilis16 - 64
Aldgamycin Q2Staphylococcus aureus16 - 64
Aldgamycin Q2Acinetobacter baumannii16 - 64

Experimental Protocols for Mechanism of Action Determination

The precise mechanism of a novel antibiotic like this compound would be elucidated through a series of established experimental protocols. A generalized workflow for such an investigation is outlined below.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Methodology:

  • A two-fold serial dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Each dilution is inoculated with a standardized suspension of the test bacterium (e.g., Acinetobacter baumannii).

  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Ribosome Binding Assay

Objective: To confirm the binding of the antibiotic to the bacterial ribosome.

Methodology:

  • Bacterial ribosomes (70S) and their subunits (50S and 30S) are isolated and purified.

  • Radiolabeled this compound is incubated with the ribosomes or their subunits.

  • The mixture is subjected to sucrose gradient centrifugation or equilibrium dialysis to separate the bound and unbound antibiotic.

  • The amount of radioactivity in the ribosomal fractions is measured to determine the binding affinity.

In Vitro Protein Synthesis Inhibition Assay

Objective: To directly measure the effect of the antibiotic on protein synthesis.

Methodology:

  • A cell-free transcription-translation system is prepared from the target bacterium.

  • The system is incubated with a template mRNA, amino acids (including a radiolabeled amino acid), and varying concentrations of this compound.

  • The amount of newly synthesized, radiolabeled protein is quantified by precipitation and scintillation counting.

  • A dose-response curve is generated to determine the IC50 value for protein synthesis inhibition.

The following diagram illustrates a general workflow for elucidating the mechanism of action of a novel antibiotic.

Experimental_Workflow Start Novel Antibiotic (this compound) MIC_Assay MIC Assay Start->MIC_Assay Macromolecular_Synthesis Macromolecular Synthesis Assay (Protein, DNA, RNA, Cell Wall) MIC_Assay->Macromolecular_Synthesis Target_Identification Target Identification Macromolecular_Synthesis->Target_Identification Ribosome_Binding Ribosome Binding Assay Target_Identification->Ribosome_Binding Enzyme_Inhibition Enzyme Inhibition Assay Target_Identification->Enzyme_Inhibition Mechanism_Confirmation Mechanism Confirmation Ribosome_Binding->Mechanism_Confirmation Enzyme_Inhibition->Mechanism_Confirmation

Caption: General experimental workflow for antibiotic MOA.

Alternative Hypothesis: Inhibition of Siderophore Biosynthesis

While the primary hypothesis for this compound's mechanism of action is the inhibition of protein synthesis, it is worth noting that the inhibition of siderophore biosynthesis is an emerging and attractive target for novel antibiotics. Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to acquire iron, an essential nutrient for their growth and virulence.

Inhibitors of siderophore biosynthesis would be particularly effective under the iron-limiting conditions found within a host organism. This mechanism would involve the inhibition of key enzymes in the siderophore biosynthetic pathway, such as salicylate adenylation enzymes. Although there is currently no direct evidence linking macrolides to the inhibition of siderophore biosynthesis, this remains a plausible, albeit less likely, alternative or secondary mechanism of action that could warrant future investigation.

Conclusion

The mechanism of action of this compound is inferred to be consistent with that of other 16-membered macrolide antibiotics: the inhibition of bacterial protein synthesis via binding to the 50S ribosomal subunit. This leads to a bacteriostatic effect against a range of bacteria. While direct experimental evidence for this compound is lacking, the established mode of action for this class of antibiotics provides a strong foundation for its continued investigation and development. Future research should focus on obtaining specific MIC values for this compound against a broader panel of clinically relevant bacteria, as well as direct experimental validation of its interaction with the bacterial ribosome. The exploration of potential secondary mechanisms, such as the inhibition of siderophore biosynthesis, could also unveil novel therapeutic strategies.

References

Aldgamycin F: An In-Depth Technical Guide on its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Aldgamycin F, a 16-membered macrolide antibiotic. Due to the limited availability of specific data for this compound, this document leverages data from closely related aldgamycin analogs and established methodologies for macrolide antibiotics to present a scientifically grounded assessment of its potential antibacterial profile and mechanism of action.

Antibacterial Spectrum of Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively reported in publicly available literature, the antibacterial activity of its close analogs, Aldgamycin Q1 and Q2, provides valuable insight into its expected spectrum. These compounds have demonstrated moderate to weak activity against a range of Gram-positive and some Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Aldgamycin Analogs
Bacterial SpeciesStrainAldgamycin Q1 MIC (µg/mL)Aldgamycin Q2 MIC (µg/mL)
Enterococcus faecalisATCC 292121616
Bacillus subtilisATCC 66333232
Staphylococcus aureusATCC 292136464
Acinetobacter baumanniiATCC 196066464

Experimental Protocols

The determination of the antibacterial spectrum of this compound would be conducted using standardized methods for antimicrobial susceptibility testing, primarily broth microdilution or agar dilution, in accordance with guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates: 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is dispensed into each well of a 96-well microtiter plate.

  • Serial Dilution: 100 µL of the this compound stock solution is added to the first well of each row and mixed. A serial two-fold dilution is then performed by transferring 100 µL from each well to the subsequent well, creating a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with 10 µL of the prepared bacterial suspension.

  • Controls: A positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method

This method is an alternative for determining the MIC.

  • Preparation of this compound-Containing Agar Plates: A series of agar plates are prepared, each containing a specific concentration of this compound. This is achieved by adding the appropriate volume of the this compound stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume (e.g., 1-2 µL) of the bacterial suspension is spotted onto the surface of each agar plate, allowing for the testing of multiple strains simultaneously.

  • Controls: A growth control plate containing no antibiotic is included.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that inhibits the growth of the bacterial colonies.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound stock->serial_dilution media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) plate_prep Dispense CAMHB into 96-well Plate media->plate_prep inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate plate_prep->serial_dilution serial_dilution->inoculate incubation Incubate Plate (35-37°C, 16-20h) inoculate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic Macrolide_MoA cluster_ribosome Bacterial Ribosome (70S) cluster_process Protein Synthesis 50S 50S Subunit Peptide Growing Polypeptide Chain 50S->Peptide Inhibition Inhibition of Translocation 50S->Inhibition 30S 30S Subunit mRNA mRNA mRNA->30S tRNA Aminoacyl-tRNA tRNA->50S AldgamycinF This compound AldgamycinF->50S Binds to P-site Inhibition->Peptide Blocks Elongation NoProtein No Protein Synthesis Inhibition->NoProtein

Aldgamycin F: A Technical Overview of its Biological and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a member of the 16-membered macrolide antibiotic family, a class of natural products known for their diverse biological activities. While research on this compound itself is limited, its close structural relationship to other well-characterized aldgamycin analogues allows for the extrapolation of its probable biological and pharmacological properties. This technical guide synthesizes the available information on the aldgamycin family to provide a comprehensive overview of the potential of this compound as a therapeutic agent.

Chemical Structure

The definitive structure of this compound has not been explicitly detailed in readily available scientific literature. However, a critical piece of information comes from the characterization of a related compound, Aldgamycin G, which has been identified as 8-deoxy-Aldgamycin F. This strongly implies that this compound possesses a hydroxyl group at the C-8 position of its macrolactone ring. The core structure consists of a 16-membered lactone ring glycosidically linked to two deoxysugars, typically D-mycinose and D-aldgarose.

Biological and Pharmacological Properties

Based on the activities of its analogues, this compound is predicted to exhibit a range of biological effects, primarily antibacterial, with potential for anticancer and anti-inflammatory activities.

Antibacterial Activity

The aldgamycin family of macrolides is predominantly known for its activity against Gram-positive bacteria. This is a common trait for macrolide antibiotics, which inhibit bacterial growth by targeting the 50S ribosomal subunit and interfering with protein synthesis.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aldgamycin Analogues Against Various Bacterial Strains

CompoundEnterococcus faecalis (μg/mL)Bacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)Acinetobacter baumannii (μg/mL)Reference
Aldgamycin Q116 - 6416 - 6416 - 6416 - 64[1]
Aldgamycin Q216 - 6416 - 6416 - 6416 - 64[1]

Note: Data for this compound is not available. The data presented is for its close analogues, Aldgamycin Q1 and Q2.

Anticancer and Anti-inflammatory Activity

While direct evidence for the anticancer and anti-inflammatory properties of this compound is lacking, other macrolide antibiotics have demonstrated such activities. The potential mechanisms could involve the modulation of inflammatory signaling pathways or the induction of apoptosis in cancer cells. Further investigation into these properties for this compound is warranted.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, the following methodologies are standard for the investigation of novel natural products and can be adapted for the study of this compound.

Isolation and Purification of this compound

A generalized workflow for the isolation and purification of aldgamycin analogues from a producing microbial strain (e.g., Streptomyces or Saccharothrix sp.) is depicted below.

G cluster_0 Fermentation & Extraction cluster_1 Chromatographic Purification Fermentation Fermentation of Producing Strain Harvest Harvest of Culture Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Initial Fractionation Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel->Sephadex_LH20 HPLC Preparative HPLC Sephadex_LH20->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Generalized workflow for the isolation and purification of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound can be determined using the broth microdilution method.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Prepare_Bacteria Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Bacteria->Inoculate Prepare_Compound Prepare Serial Dilutions of this compound Prepare_Compound->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe_Growth Observe for Bacterial Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe_Growth->Determine_MIC G Aldgamycin_F This compound Ribosome 50S Ribosomal Subunit Aldgamycin_F->Ribosome Binds to Inhibition Inhibition Peptidyl_Transferase Peptidyl Transferase Center Ribosome->Peptidyl_Transferase Contains tRNA tRNA Peptidyl_Transferase->tRNA Blocks Exit Tunnel Protein_Synthesis Protein Synthesis tRNA->Protein_Synthesis Prevents Translocation Protein_Synthesis->Inhibition

References

The Crucial Role of Aldgarose in the Antibacterial Activity of Aldgamycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the significance of the aldgarose moiety to the biological activity of Aldgamycin F, a 16-membered macrolide antibiotic. While direct comparative studies on this compound and its aglycone are limited in publicly available literature, this document synthesizes existing data on related aldgamycin analogs and the broader class of macrolide antibiotics to elucidate the critical function of this unique bicyclic sugar. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the Aldgarose Moiety

Aldgamycins are a family of 16-membered macrolide antibiotics produced by various Streptomyces species.[1][2][3] Their complex structure is characterized by a macrocyclic lactone ring glycosidically linked to two sugar units. One of these is the highly unusual, bicyclic monosaccharide known as aldgarose. The intricate structure of aldgarose presents a significant synthetic challenge, yet its consistent presence across the most active members of the aldgamycin family suggests a vital role in their antibacterial efficacy.

Macrolide antibiotics, in general, exert their therapeutic effect by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for the nascent polypeptide chain.[4][5] The sugar moieties of macrolides are often crucial for this interaction, contributing to the binding affinity and proper orientation of the antibiotic within the ribosomal binding pocket.

Comparative Antibacterial Activity of Aldgamycin Analogs

Recently discovered analogs, Aldgamycin Q1 and Q2, which feature a demethylated mycinose sugar but retain the aldgarose unit, exhibit moderate to weak antibacterial activity against several Gram-positive and some Gram-negative bacteria.

CompoundKey Structural FeatureTest OrganismMIC (µg/mL)Reference
Aldgamycin Q1 Demethylated mycinoseEnterococcus faecalis16
Bacillus subtilis32
Staphylococcus aureus32
Acinetobacter baumannii64
Aldgamycin Q2 Demethylated mycinoseEnterococcus faecalis32
Bacillus subtilis32
Staphylococcus aureus32
Acinetobacter baumannii64

While these data do not directly assess the removal of aldgarose, the activity observed in these aldgarose-containing molecules underscores the general bioactivity of the aldgamycin scaffold. The broader literature on macrolides strongly supports the hypothesis that the complete removal of sugar moieties, particularly a complex one like aldgarose, would lead to a significant reduction or complete loss of antibacterial activity. This is because the sugars are often critical for the precise molecular recognition and binding to the ribosomal target. Future research focused on the synthesis and biological evaluation of the this compound aglycone is essential to definitively quantify the contribution of the aldgarose moiety to its overall potency.

General Mechanism of Action of Macrolide Antibiotics

The primary mechanism of action for macrolide antibiotics, including the aldgamycin family, is the inhibition of bacterial protein synthesis. This is achieved through a specific interaction with the bacterial ribosome.

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Peptide_Exit_Tunnel Polypeptide Exit Tunnel 30S_subunit 30S Subunit mRNA mRNA Aldgamycin_F This compound Aldgamycin_F->50S_subunit Binds to Aldgamycin_F->Peptide_Exit_Tunnel Blocks Protein_Synthesis Protein Synthesis Inhibition Inhibition Protein_Synthesis->Inhibition Bacterial_Death Bacteriostatic Effect/ Bacterial Death Inhibition->Bacterial_Death

General mechanism of macrolide antibiotic action.

As depicted, this compound binds to the 50S ribosomal subunit, obstructing the path of the growing polypeptide chain through the exit tunnel. This leads to the premature dissociation of the peptidyl-tRNA from the ribosome, effectively halting protein synthesis and resulting in a bacteriostatic effect.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

To quantitatively assess the antibacterial activity of this compound and its synthetic analogs, a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is employed. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

  • Test compound (e.g., this compound, this compound aglycone) stock solution of known concentration.

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

  • Incubator (37°C).

  • Sterile pipette tips and reservoirs.

Procedure:

  • Bacterial Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the bacterial strain from an agar plate and inoculate into a tube of CAMHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Compound Dilution Series: a. Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to the first well of each row being tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard the final 100 µL from the tenth well. This creates a gradient of compound concentrations. d. The eleventh well in each row should contain only CAMHB and the bacterial inoculum (growth control), and the twelfth well should contain only CAMHB (sterility control).

  • Inoculation: a. Add 100 µL of the diluted bacterial suspension (prepared in step 1c) to wells 1 through 11 of each row. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 200 µL.

  • Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: a. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader to quantify bacterial growth.

Proposed Workflow for Investigating the Role of Aldgarose

A systematic approach is required to definitively elucidate the role of the aldgarose moiety in this compound's activity. The following workflow outlines the key experimental stages.

SAR_workflow Start Hypothesis: Aldgarose is critical for activity Synthesis_F Total Synthesis of This compound Start->Synthesis_F Synthesis_Aglycone Synthesis of This compound Aglycone Start->Synthesis_Aglycone Synthesis_Analogs Synthesis of Analogs (e.g., modified aldgarose) Start->Synthesis_Analogs Purification Purification and Structural Verification (NMR, MS) Synthesis_F->Purification Synthesis_Aglycone->Purification Synthesis_Analogs->Purification MIC_Assay In Vitro Antibacterial Screening (MIC Assay) Purification->MIC_Assay Data_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->Data_Analysis Mechanism_Studies Mechanism of Action Studies (e.g., Ribosome Binding Assay) Data_Analysis->Mechanism_Studies If significant activity observed Conclusion Conclusion on the Role of Aldgarose Data_Analysis->Conclusion Mechanism_Studies->Conclusion

Workflow for SAR studies of this compound.

Conclusion

While direct experimental evidence remains to be published, the available data on aldgamycin analogs and the well-established principles of macrolide pharmacology strongly indicate that the aldgarose moiety is indispensable for the potent antibacterial activity of this compound. Its unique and complex structure likely plays a critical role in the molecular recognition and high-affinity binding to the bacterial ribosome, the ultimate target of this class of antibiotics. The synthesis and evaluation of an aldgarose-lacking analog of this compound represents a pivotal next step in fully understanding the therapeutic potential of this fascinating natural product.

References

In Vitro Efficacy of Aldgamycin F Against Gram-Positive Bacteria: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of aldgamycins is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. While specific MIC values for Aldgamycin F were not identified in the surveyed literature, data for the structurally similar Aldgamycin Q1 and Q2 offer valuable insights into the potential activity of this macrolide family against key Gram-positive pathogens.

A recent study reported that Aldgamycin Q1 and Q2 demonstrated moderate to weak activity against several Gram-positive bacteria, with MIC values ranging from 16 to 64 μg/mL.[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of Aldgamycin Q1 and Q2 against Gram-Positive Bacteria

Bacterial StrainAldgamycin Q1 (μg/mL)Aldgamycin Q2 (μg/mL)
Staphylococcus aureus16 - 6416 - 64
Bacillus subtilis16 - 6416 - 64
Enterococcus faecalis16 - 6416 - 64

Note: The data presented is for Aldgamycin Q1 and Q2 as specific MIC values for this compound were not available in the reviewed literature.

Experimental Protocols for In Vitro Susceptibility Testing

The determination of MIC values is crucial for evaluating the in vitro activity of a new antimicrobial agent. The following are detailed protocols for two standard methods used in microbiology laboratories.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent at a known concentration.

  • Serial Dilutions: A two-fold serial dilution of the this compound stock solution is performed in a 96-well microtiter plate containing a sterile growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing antibiotic concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted this compound, is inoculated with the bacterial suspension. A positive control well (containing bacteria and broth without antibiotic) and a negative control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Agar Dilution Method

The agar dilution method is another standard procedure for MIC determination, where the antimicrobial agent is incorporated directly into the agar medium.

Protocol:

  • Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared as described for the broth microdilution method.

  • Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton Agar) are prepared, each containing a different concentration of this compound. This is achieved by adding a specific volume of the antibiotic stock solution to the molten agar before it solidifies. A control plate without any antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple bacterial strains can be tested on a single plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of this compound that prevents the growth of the bacteria.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in determining the in vitro activity of this compound.

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Serial Dilution in 96-Well Plate stock->dilution inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension inoculum->inoculation dilution->inoculation incubation Incubate Plate (18-24h, 37°C) inoculation->incubation readout Read MIC (Lowest Concentration with No Growth) incubation->readout

Caption: Workflow for Broth Microdilution MIC Assay.

AgarDilutionWorkflow cluster_prep_agar Preparation cluster_assay_agar Assay cluster_analysis_agar Analysis stock_agar Prepare this compound Stock Solution agar_plates Prepare Agar Plates with Varying Concentrations stock_agar->agar_plates spotting Spot Inoculum onto Agar Plates agar_plates->spotting inoculum_agar Prepare Standardized Bacterial Inoculum inoculum_agar->spotting incubation_agar Incubate Plates (18-24h, 37°C) spotting->incubation_agar readout_agar Read MIC (Lowest Concentration with No Growth) incubation_agar->readout_agar

Caption: Workflow for Agar Dilution MIC Assay.

Conclusion

This compound belongs to a class of macrolide antibiotics with demonstrated activity against Gram-positive bacteria. While specific in vitro susceptibility data for this compound is currently limited in the accessible literature, the information available for closely related compounds such as Aldgamycin Q1 and Q2 suggests potential efficacy against clinically relevant pathogens like Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis. The standardized experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound's antibacterial profile. Further research is warranted to establish the precise MIC values of this compound against a broader panel of Gram-positive isolates to fully elucidate its therapeutic potential.

References

The Aldgamycin Family: A Promising Frontier for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific biological and activity data for Aldgamycin F. This document focuses on the broader aldgamycin family of 16-membered macrolide antibiotics, leveraging data from known analogues to highlight their potential as lead compounds for novel antibiotic discovery.

Executive Summary

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new classes of antibiotics. The aldgamycin family, a group of 16-membered macrolide antibiotics, presents a promising scaffold for the development of next-generation therapeutics. While specific data on this compound remains elusive in public domains, analysis of its structural analogues reveals a potential for potent antibacterial activity, particularly against Gram-positive pathogens. This technical guide provides a comprehensive overview of the available data on the aldgamycin family, including their antibacterial spectrum, mechanism of action, and relevant experimental protocols to guide further research and development efforts.

Introduction to the Aldgamycin Family

The aldgamycins are a class of macrolide antibiotics characterized by a 16-membered lactone ring.[1] First discovered in the mid-20th century, various members of this family, such as aldgamycin E, G, I, N, and more recently Q1 and Q2, have been isolated from different bacterial strains, primarily of the genus Streptomyces and Saccharothrix.[2] Their complex chemical structures have been a subject of extensive synthetic chemistry research, aiming to provide access to these natural products and their analogues for biological evaluation.[2]

Antibacterial Activity and Spectrum

While specific quantitative data for many aldgamycin members are scarce in the literature, recent studies on newly discovered analogues provide insight into their potential antibacterial activity. Aldgamycins Q1 and Q2, for instance, have demonstrated moderate to weak activity against a panel of Gram-positive and some Gram-negative bacteria.[2] The antibacterial spectrum of the aldgamycin family is believed to be primarily directed against Gram-positive organisms, a characteristic shared with other 16-membered macrolides.[1]

Table 1: In Vitro Antibacterial Activity of Aldgamycin Analogues (Q1 & Q2)
Bacterial StrainOrganism TypeMIC Range (µg/mL)Reference(s)
Enterococcus faecalisGram-positive16 - 64
Bacillus subtilisGram-positive16 - 64
Staphylococcus aureusGram-positive16 - 64
Acinetobacter baumanniiGram-negative16 - 64

Mechanism of Action

The primary mechanism of action for 16-membered macrolide antibiotics, including the aldgamycin family, is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, specifically within the polypeptide exit tunnel. This binding event physically obstructs the passage of the nascent polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome and ultimately halting protein elongation. This bacteriostatic action effectively stops bacterial growth and proliferation.

Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Exit_Tunnel Polypeptide Exit Tunnel Inhibition Inhibition 50S_subunit->Inhibition Blocks Exit Tunnel 30S_subunit 30S Subunit Aldgamycin Aldgamycin Molecule Aldgamycin->50S_subunit Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth_Arrest Bacterial Growth Arrest Inhibition->Bacterial_Growth_Arrest

Figure 1: Mechanism of action of Aldgamycin family antibiotics.

Experimental Protocols

The evaluation of novel antibiotic candidates like those from the aldgamycin family involves a series of standardized in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

  • Test compound (e.g., Aldgamycin analogue) stock solution

  • Bacterial strains (e.g., S. aureus, E. faecalis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Bacterial Inoculum Preparation:

    • Aseptically pick several colonies of the test bacterium from an agar plate and suspend in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of the Test Compound:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

MIC_Workflow Start Start: Prepare Bacterial Inoculum (0.5 McFarland) Dilute_Inoculum Dilute Inoculum in CAMHB Start->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Diluted Bacteria Dilute_Inoculum->Inoculate_Plate Prepare_Plate Prepare 96-well Plate with CAMHB Serial_Dilution Perform 2-fold Serial Dilution of Aldgamycin Analogue Prepare_Plate->Serial_Dilution Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Experimental workflow for MIC determination.
In Vivo Efficacy Studies (General Protocol)

While no in vivo data for this compound is available, a general protocol for assessing the efficacy of a novel antibiotic in a murine infection model is provided below.

Model: Murine Sepsis Model (e.g., using Staphylococcus aureus)

Materials:

  • Test compound (e.g., Aldgamycin analogue) formulated for in vivo administration

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus - MRSA)

  • Laboratory mice (e.g., BALB/c)

  • Saline, vehicle for drug administration

  • Syringes and needles for injection

Procedure:

  • Infection:

    • Mice are infected intraperitoneally (IP) or intravenously (IV) with a lethal or sub-lethal dose of the pathogenic bacteria. The inoculum size should be predetermined to cause a consistent and measurable infection.

  • Treatment:

    • At a specified time post-infection (e.g., 1 hour), mice are treated with the test compound at various doses. The route of administration (e.g., IP, IV, oral) will depend on the compound's properties.

    • A control group receives the vehicle only.

  • Monitoring:

    • Mice are monitored for signs of illness and survival over a period of several days (e.g., 7-14 days).

  • Endpoint Analysis:

    • The primary endpoint is typically survival.

    • Secondary endpoints can include bacterial burden in various organs (e.g., spleen, liver, kidneys) at specific time points. This is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFUs).

Future Directions and Conclusion

The aldgamycin family of 16-membered macrolides represents an under-explored but potentially rich source of novel antibiotic lead compounds. The available data on analogues like Aldgamycin Q1 and Q2 suggest a promising antibacterial spectrum, particularly against Gram-positive pathogens. The established mechanism of action for this class of antibiotics, the inhibition of bacterial protein synthesis, remains a valid and effective therapeutic strategy.

To unlock the full potential of the aldgamycin family, further research is critically needed. The synthesis and biological evaluation of this compound and other novel analogues are essential to build a comprehensive structure-activity relationship (SAR) profile. In-depth mechanistic studies, including ribosome binding assays and investigations into mechanisms of resistance, will provide crucial insights for lead optimization.

This technical guide serves as a foundational resource for researchers and drug developers interested in exploring the aldgamycin family. By leveraging the outlined experimental protocols and understanding the current landscape of this promising class of natural products, the scientific community can work towards developing new and effective antibiotics to combat the growing threat of antimicrobial resistance.

References

Aldgamycin F: An Inquiry into Cytotoxicity and Preliminary Safety

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific data regarding the cytotoxicity and preliminary safety profile of Aldgamycin F is not publicly available. This document provides a comprehensive overview of the aldgamycin family of compounds and related macrolides from the genus Saccharothrix, which may serve as a contextual framework for future research on this compound.

Introduction

Aldgamycins are a class of 16-membered macrolide antibiotics produced by various species of actinomycete bacteria, notably from the genus Saccharothrix. While the primary focus of research on aldgamycins has been their antibacterial properties, the broader class of macrolides has garnered interest for a diverse range of biological activities, including potential antineoplastic effects. This guide synthesizes the limited available information on the aldgamycin family and other cytotoxic macrolides isolated from Saccharothrix sp. to provide a foundational understanding for researchers investigating this compound.

Cytotoxicity of the Aldgamycin Family and Related Macrolides

Direct quantitative data on the cytotoxicity of this compound against eukaryotic cell lines is not present in the current body of scientific literature. However, studies on other macrolides isolated from Saccharothrix sp. provide evidence of cytotoxic potential within this structural class.

Quantitative Cytotoxicity Data

The following table summarizes the available biological activity data for aldgamycin analogues and other macrolides from Saccharothrix sp. It is important to note the absence of IC50 values for cancer cell lines, with the current data focusing on antibacterial activity.

CompoundOrganismActivity TypeMIC (µg/mL)Cell LineReference
Aldgamycin Q1Enterococcus faecalisAntibacterial16-64N/A[1]
Bacillus subtilisAntibacterial16-64N/A[1]
Staphylococcus aureusAntibacterial16-64N/A[1]
Acinetobacter baumanniiAntibacterial16-64N/A[1]
Aldgamycin Q2Enterococcus faecalisAntibacterial16-64N/A[1]
Bacillus subtilisAntibacterial16-64N/A
Staphylococcus aureusAntibacterial16-64N/A
Acinetobacter baumanniiAntibacterial16-64N/A

Preliminary Safety Profile

There is no available information regarding the in vivo safety or toxicity of this compound. General safety concerns for macrolides as a class can be found in the broader pharmacological literature, but these are not specific to this compound.

Postulated Mechanism of Action and Signaling Pathways

The mechanism of action for the potential cytotoxicity of this compound has not been elucidated. However, research on other macrolide antibiotics has pointed towards the inhibition of autophagy as a possible mechanism for their anticancer effects.

Autophagy Inhibition Pathway

Some macrolides have been shown to impair autophagy flux, a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands. By blocking this pathway, these macrolides can induce cell death, particularly under nutrient-deprived conditions characteristic of the tumor microenvironment.

Autophagy Inhibition by Macrolides stress Cellular Stress (e.g., Nutrient Deprivation) autophagy_initiation Autophagy Initiation stress->autophagy_initiation autophagosome_formation Autophagosome Formation autophagy_initiation->autophagosome_formation autolysosome Autolysosome (Degradation) autophagosome_formation->autolysosome Fusion lysosome Lysosome lysosome->autolysosome Fusion cell_death Cancer Cell Death autolysosome->cell_death Failure to recycle leads to macrolides Certain Macrolides (Postulated for this compound) macrolides->autolysosome Inhibition of Fusion and/or Degradation

Caption: Postulated mechanism of cytotoxicity via autophagy inhibition.

Experimental Protocols

As no specific studies on this compound cytotoxicity have been published, this section outlines a general experimental workflow for assessing the cytotoxic properties of a novel macrolide compound.

General Cytotoxicity Assessment Workflow

Cytotoxicity Assessment Workflow compound This compound (or other test compound) treatment Cell Treatment with Serial Dilutions compound->treatment cell_lines Panel of Cancer Cell Lines (e.g., MCF-7, HCT116, A549) cell_lines->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, SRB, CellTiter-Glo) incubation->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis result Quantitative Cytotoxicity Profile data_analysis->result

Caption: A general workflow for the in vitro assessment of cytotoxicity.

Detailed Methodologies

Cell Culture: Human cancer cell lines (e.g., breast adenocarcinoma MCF-7, colon carcinoma HCT116, lung carcinoma A549) and a non-cancerous cell line (e.g., human embryonic kidney HEK293) would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assay (MTT Assay Protocol):

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • This compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from picomolar to micromolar.

  • The culture medium is replaced with the drug-containing medium, and the plates are incubated for 48 or 72 hours.

  • Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Conclusion and Future Directions

The current scientific literature lacks specific data on the cytotoxicity and preliminary safety profile of this compound. However, the known biological activities of related macrolides from the genus Saccharothrix suggest that this compound class may possess valuable bioactivities beyond its antibacterial effects. Future research should focus on the isolation and purification of this compound, followed by a systematic evaluation of its cytotoxic effects against a panel of cancer cell lines. Subsequent studies could then explore its in vivo efficacy and safety in animal models, as well as elucidate its precise mechanism of action and effects on cellular signaling pathways. Such a research program would be essential to determine the potential of this compound as a novel therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Aldgamycin F from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a macrolide antibiotic belonging to the aldgamycin family, a group of natural products known for their antibacterial properties. These compounds are typically produced by various species of Streptomyces, a genus of Gram-positive bacteria renowned for its prolific production of secondary metabolites. This document provides a comprehensive guide to the extraction and purification of this compound from Streptomyces fermentation broth. The protocols outlined below are based on established methodologies for the isolation of macrolide antibiotics from bacterial cultures.

Physicochemical Properties of Aldgamycins

PropertyGeneral Value Range for AldgamycinsSignificance for Extraction & Purification
Molecular Weight ~700 - 800 g/mol Influences diffusion rates and choice of chromatography media.
Solubility Soluble in methanol, ethyl acetate, chloroform. Insoluble in water and hexane.Dictates the choice of solvents for liquid-liquid extraction and chromatography.
Polarity Moderately polarGuides the selection of stationary and mobile phases for chromatography.

Experimental Protocols

This section details the step-by-step procedures for the fermentation of a suitable Streptomyces strain, followed by the extraction and purification of this compound.

Protocol 1: Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound.

Materials:

  • Streptomyces sp. strain capable of producing this compound

  • Seed Culture Medium (e.g., Tryptic Soy Broth or ISP-2 Medium)

  • Production Culture Medium (e.g., Starch-Casein based medium)

  • Erlenmeyer flasks

  • Incubator shaker

Procedure:

  • Inoculation: Aseptically transfer a viable culture of the Streptomyces strain from a stock into a flask containing the seed culture medium.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C for 48-72 hours with vigorous agitation (e.g., 200 rpm).

  • Production Culture: Inoculate the production culture medium with the seed culture (typically a 5-10% v/v inoculum). The production medium composition is critical and should be optimized for maximum yield. A representative medium is described in the table below.

  • Fermentation: Incubate the production culture for 7-14 days at 28-30°C with continuous shaking.[1] Production of this compound should be monitored periodically using analytical techniques such as HPLC.

Table 1: Representative Production Medium for Streptomyces Fermentation

ComponentConcentration (g/L)Purpose
Soluble Starch20.0Carbon Source
Casein1.0Nitrogen Source
Peptone1.0Nitrogen Source
Yeast Extract1.0Growth Factors
K₂HPO₄0.5Phosphate Source & pH Buffer
MgSO₄·7H₂O0.5Mineral Source
FeSO₄·7H₂O0.01Trace Element
CaCO₃2.0pH Regulation
pH7.0-7.2Optimal Growth
Protocol 2: Extraction of this compound

This protocol details the extraction of this compound from the fermentation broth using solvent extraction.

Materials:

  • Fermented culture broth

  • Ethyl acetate

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Biomass: Centrifuge the fermentation broth at a high speed (e.g., 10,000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: this compound is expected to be intracellular and in the supernatant. Therefore, both should be extracted.

    • Supernatant Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.

    • Mycelial Extraction: Resuspend the mycelial pellet in ethyl acetate and agitate thoroughly. Centrifuge to separate the solvent. Repeat this step 2-3 times.

  • Mixing and Separation: Shake the separatory funnel vigorously for several minutes and then allow the layers to separate. The organic (ethyl acetate) layer, containing the this compound, is typically the upper layer.

  • Collection and Concentration: Collect the organic layers from both supernatant and mycelial extractions. Combine them and concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Silica Gel Chromatography

This protocol describes the initial purification of the crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Solvents: Hexane, Ethyl Acetate, Methanol

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into the chromatography column to create a packed bed.

  • Sample Loading: Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate, and then methanol (gradient elution).

  • Fraction Collection: Collect the eluate in fractions using a fraction collector.

  • Monitoring: Monitor the collected fractions for the presence of this compound using TLC. Combine the fractions that contain the compound of interest.

Protocol 4: Final Purification by Preparative HPLC

This protocol details the final purification step to obtain high-purity this compound using preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Partially purified this compound fractions

  • Preparative HPLC system with a suitable detector (e.g., UV-Vis)

  • Preparative C18 reverse-phase column

  • HPLC-grade solvents: Acetonitrile, Water

  • Lyophilizer

Procedure:

  • Method Development: Develop an analytical HPLC method to determine the optimal separation conditions (mobile phase composition, gradient, flow rate, and detection wavelength). A typical starting point for macrolides is a C18 column with a water/acetonitrile gradient.

  • Sample Preparation: Dissolve the combined and concentrated fractions from the silica gel chromatography step in the initial mobile phase of the HPLC method. Filter the sample through a 0.22 µm filter before injection.

  • Preparative HPLC: Scale up the analytical method to the preparative column. Inject the sample and run the preparative HPLC.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the HPLC solvents from the purified fraction, typically by lyophilization, to obtain pure this compound as a solid.

Table 2: Representative HPLC Parameters for this compound Analysis and Purification

ParameterAnalytical HPLCPreparative HPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm)C18 (e.g., 20 x 250 mm, 10 µm)
Mobile Phase A WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5-95% B over 30 min5-95% B over 30 min
Flow Rate 1.0 mL/min10-20 mL/min
Detection UV at ~230 nmUV at ~230 nm
Injection Volume 10-20 µL1-5 mL

Workflow and Visualization

The overall process for the extraction and purification of this compound can be visualized as a sequential workflow.

AldgamycinF_Extraction_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces_culture Streptomyces sp. Culture Seed_culture Seed Culture (48-72h) Streptomyces_culture->Seed_culture Inoculation Production_culture Production Culture (7-14 days) Seed_culture->Production_culture Inoculation Centrifugation Centrifugation Production_culture->Centrifugation Solvent_extraction Solvent Extraction (Ethyl Acetate) Centrifugation->Solvent_extraction Supernatant & Mycelia Concentration Concentration (Rotary Evaporator) Solvent_extraction->Concentration Silica_gel Silica Gel Chromatography Concentration->Silica_gel Crude Extract Prep_HPLC Preparative HPLC Silica_gel->Prep_HPLC Partially Purified Fractions Pure_AldgamycinF Pure this compound Prep_HPLC->Pure_AldgamycinF

Caption: Workflow for this compound extraction and purification.

Concluding Remarks

The protocols described provide a robust framework for the successful extraction and purification of this compound from Streptomyces cultures. It is important to note that the specific parameters for fermentation, extraction, and chromatography may require optimization depending on the specific Streptomyces strain used and the desired scale of production. Analytical monitoring at each stage is crucial for maximizing yield and achieving high purity of the final product.

References

Application Notes & Protocols for the Analysis of Aldgamycin F by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a macrolide antibiotic belonging to the aldgamycin family of natural products.[1][2][3][4][5] Like other macrolides, it consists of a large macrocyclic lactone ring glycosidically linked to one or more deoxy sugars. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical strategies for macrolide antibiotics.

Analytical Methods Overview

A summary of the recommended starting conditions for HPLC and LC-MS/MS analysis of this compound is provided below. These parameters are based on typical methods for macrolide antibiotics and should be optimized for specific instrumentation and sample matrices.

Table 1: HPLC-UV Method Parameters

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30-70% B over 15 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 210 nm

Table 2: LC-MS/MS Method Parameters

ParameterRecommended Conditions
Chromatography Same as HPLC-UV method
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Nitrogen
Desolvation Temp 350 °C
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 3: Hypothetical MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]⁺Fragment 1Optimize
This compound[M+H]⁺Fragment 2Optimize
Internal Standard[IS+H]⁺IS FragmentOptimize

Note: The exact m/z values for the precursor and product ions for this compound need to be determined by direct infusion of a pure standard into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]⁺. Product ions are typically generated from the loss of sugar moieties or fragmentation of the macrolide ring.

Experimental Protocols

Sample Preparation

The following is a general protocol for the extraction of this compound from a biological matrix (e.g., plasma).

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 30% acetonitrile in water with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

HPLC-UV Analysis Protocol
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (30% B) until a stable baseline is achieved.

  • Injection: Inject 10 µL of the prepared sample.

  • Data Acquisition: Run the gradient program as described in Table 1 and acquire data at 210 nm.

  • Quantification: Create a calibration curve by analyzing a series of known concentrations of this compound standards. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

LC-MS/MS Analysis Protocol
  • System Equilibration: Equilibrate the LC system with the initial mobile phase conditions.

  • MS Tuning: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energies for the MRM transitions (as indicated in Table 3).

  • Injection: Inject the prepared sample into the LC-MS/MS system.

  • Data Acquisition: Acquire data using the established MRM transitions.

  • Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Determine the concentration of this compound in the samples from this curve.

Diagrams

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Protein Precipitation Protein Precipitation Sample->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV Quantitative Analysis LC_MSMS LC-MS/MS Filtration->LC_MSMS Sensitive & Selective Quantitative Analysis Data_Analysis Data Analysis & Quantification HPLC_UV->Data_Analysis LC_MSMS->Data_Analysis

Caption: General experimental workflow for the analysis of this compound.

Method Selection Logic Start Define Analytical Need High_Concentration High Concentration Samples? Start->High_Concentration Low_Concentration Low Concentration or Complex Matrix? High_Concentration->Low_Concentration No HPLC Use HPLC-UV Method High_Concentration->HPLC Yes Low_Concentration->HPLC No LCMS Use LC-MS/MS Method Low_Concentration->LCMS Yes End Method Selected HPLC->End LCMS->End

Caption: Logic for selecting the appropriate analytical method for this compound.

References

Optimizing Aldgamycin F Production: Application Notes and Protocols for Fermentation in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the optimization of Aldgamycin F fermentation in Streptomyces. The following sections outline strategies for medium optimization, precursor feeding, and understanding the regulatory networks that govern secondary metabolite production. These protocols are designed to serve as a comprehensive guide for enhancing the yield of this compound, a potentially valuable therapeutic agent.

Introduction to this compound and Streptomyces Fermentation

Streptomyces species are renowned for their ability to produce a wide array of bioactive secondary metabolites, including many clinically important antibiotics.[1][2] this compound, a macrolide antibiotic, is a product of the complex biosynthetic machinery of these filamentous bacteria. Optimizing its production through fermentation is a critical step in drug development, aiming to increase titers and process efficiency.[3][4] Streptomyces albus J1074 is a commonly used host for the heterologous production of natural products due to its fast growth and well-established genetic tools.[5]

The optimization process typically involves a multi-faceted approach, including the refinement of media components, adjustment of physical fermentation parameters, and strategic introduction of biosynthetic precursors. Statistical methods like Response Surface Methodology (RSM) are powerful tools for efficiently exploring the effects of multiple variables on production.

Fermentation Medium Optimization

The composition of the fermentation medium is a crucial factor influencing microbial growth and secondary metabolite production. A well-designed medium fulfills the nutritional requirements of the Streptomyces strain and directs metabolic flux towards the biosynthesis of this compound.

Key Media Components and Their Effects

The following table summarizes key media components and their typical concentration ranges for Streptomyces fermentation, based on common practices for secondary metabolite production.

Component CategoryComponent ExampleConcentration Range (g/L)Rationale and Potential Impact on this compound Production
Carbon Source Glucose, Soluble Starch, Glycerol20 - 50Provides the primary source of energy and carbon backbones for biosynthesis. The choice and concentration can significantly affect the onset and level of production. High glucose concentrations can sometimes repress secondary metabolism.
Nitrogen Source Soybean Meal, Yeast Extract, Peptone5 - 20Supplies nitrogen for the synthesis of amino acids, proteins, and other nitrogen-containing cellular components. The C:N ratio is a critical parameter to optimize.
Phosphate Source K₂HPO₄, KH₂PO₄0.5 - 2.0Essential for energy metabolism (ATP), nucleic acid synthesis, and signal transduction. Phosphate levels can act as a regulatory signal for antibiotic production.
Trace Elements MgSO₄·7H₂O, FeSO₄·7H₂O, ZnSO₄·7H₂O0.1 - 1.0Act as cofactors for enzymes involved in primary and secondary metabolism. Their presence is critical for optimal enzymatic activity in the this compound biosynthetic pathway.
Precursors (Hypothetical for this compound)VariesSpecific precursors to the this compound backbone or sugar moieties can significantly enhance production by channeling metabolic flux directly into the pathway.
Inducers/Elicitors (e.g., signaling molecules)VariesSmall molecules that can trigger or enhance the expression of the this compound biosynthetic gene cluster.
Experimental Protocol: One-Factor-at-a-Time (OFAT) Optimization

This protocol describes a classical method for initial screening of media components.

Objective: To identify the optimal concentration of a single medium component for this compound production.

Materials:

  • Streptomyces strain capable of producing this compound

  • Basal fermentation medium

  • Stock solutions of the component to be tested (e.g., glucose, yeast extract)

  • Shake flasks (250 mL)

  • Shaking incubator

  • Analytical equipment for this compound quantification (e.g., HPLC)

Procedure:

  • Prepare the basal fermentation medium with all components except the one being optimized.

  • Dispense 50 mL of the basal medium into a series of shake flasks.

  • Add the component being tested to each flask at varying concentrations (e.g., 10, 20, 30, 40, 50 g/L of glucose).

  • Inoculate each flask with a standardized spore suspension or vegetative mycelium of the Streptomyces strain.

  • Incubate the flasks under standard fermentation conditions (e.g., 28°C, 200 rpm) for a predetermined period (e.g., 7-10 days).

  • At the end of the fermentation, harvest the broth from each flask.

  • Extract this compound from the broth using an appropriate solvent.

  • Quantify the concentration of this compound using a validated analytical method.

  • Plot the this compound concentration against the tested component concentration to determine the optimum.

Experimental Protocol: Response Surface Methodology (RSM) for Multi-Factor Optimization

RSM is a statistical approach for optimizing multiple factors simultaneously, allowing for the study of interactions between variables.

Objective: To determine the optimal combination of multiple media components for maximizing this compound production.

Methodology: A Box-Behnken or Central Composite Design (CCD) can be employed. This example outlines the general steps.

Procedure:

  • Factor Selection: Based on preliminary studies (e.g., OFAT), select the most significant factors (e.g., glucose concentration, yeast extract concentration, and K₂HPO₄ concentration).

  • Experimental Design: Use statistical software to generate the experimental design matrix, which will specify the different combinations of factor levels to be tested.

  • Experimentation: Prepare the fermentation media according to the design matrix and conduct the fermentations as described in the OFAT protocol.

  • Data Analysis: Measure the this compound yield for each experimental run. Fit the data to a polynomial model and perform analysis of variance (ANOVA) to determine the significance of the model and individual factors.

  • Optimization: Use the model to predict the optimal levels of each factor for maximum this compound production.

  • Validation: Conduct a fermentation experiment using the predicted optimal conditions to validate the model.

Precursor Feeding Strategies

Supplying biosynthetic precursors can significantly enhance the production of the target secondary metabolite by increasing the availability of building blocks for the biosynthetic pathway.

Identifying Potential Precursors for this compound

The identification of precursors requires knowledge of the this compound biosynthetic pathway. For macrolides, common precursors include short-chain carboxylic acids (e.g., acetate, propionate, butyrate) for the polyketide backbone and specific sugars for the glycosyl moieties.

Experimental Protocol: Precursor Feeding

Objective: To enhance this compound production by feeding a potential precursor during fermentation.

Materials:

  • Optimized fermentation medium

  • Streptomyces strain

  • Sterile stock solution of the precursor

  • Shake flasks

  • Shaking incubator

Procedure:

  • Initiate the Streptomyces fermentation in the optimized medium.

  • At a specific time point during the fermentation (e.g., at the onset of the stationary phase, when secondary metabolism is typically induced), add the sterile precursor solution to the culture flask to a final desired concentration.

  • A control flask without the added precursor should be run in parallel.

  • Continue the fermentation for the remainder of the production phase.

  • Harvest the broth and quantify the this compound concentration.

  • Compare the yield in the precursor-fed flask to the control to determine the effect of precursor feeding. The timing and concentration of precursor addition should be further optimized.

Regulatory and Signaling Pathways

The production of antibiotics in Streptomyces is tightly controlled by complex regulatory networks that respond to various environmental and physiological signals. These networks often involve hormone-like signaling molecules, such as γ-butyrolactones (GBLs), which can trigger the onset of secondary metabolism.

Generalized Signaling Pathway for Antibiotic Production in Streptomyces

The following diagram illustrates a typical signaling cascade that controls antibiotic biosynthesis in Streptomyces.

G cluster_0 Cellular Signals cluster_1 Signaling Molecule Biosynthesis cluster_2 Signal Transduction cluster_3 This compound Biosynthesis Nutrient Limitation Nutrient Limitation Signal Synthase Signal Synthase Nutrient Limitation->Signal Synthase Environmental Stress Environmental Stress Environmental Stress->Signal Synthase Signaling Molecule\n(e.g., GBL) Signaling Molecule (e.g., GBL) Signal Synthase->Signaling Molecule\n(e.g., GBL) Receptor Protein Receptor Protein Signaling Molecule\n(e.g., GBL)->Receptor Protein Binds and releases repression Pleiotropic Regulator Gene\n(e.g., adpA) Pleiotropic Regulator Gene (e.g., adpA) Receptor Protein->Pleiotropic Regulator Gene\n(e.g., adpA) Represses Pleiotropic Regulator Protein Pleiotropic Regulator Protein Pleiotropic Regulator Gene\n(e.g., adpA)->Pleiotropic Regulator Protein Pathway-Specific Activator Gene Pathway-Specific Activator Gene Pleiotropic Regulator Protein->Pathway-Specific Activator Gene Activates Pathway-Specific Activator Protein Pathway-Specific Activator Protein Pathway-Specific Activator Gene->Pathway-Specific Activator Protein This compound\nBiosynthetic Gene Cluster This compound Biosynthetic Gene Cluster Pathway-Specific Activator Protein->this compound\nBiosynthetic Gene Cluster Activates transcription This compound This compound This compound\nBiosynthetic Gene Cluster->this compound

Caption: A generalized signaling cascade for antibiotic production in Streptomyces.

Experimental Workflow for Fermentation Optimization

The following diagram outlines a logical workflow for the systematic optimization of this compound fermentation.

G Start Start Strain Selection and Maintenance Strain Selection and Maintenance Start->Strain Selection and Maintenance Baseline Fermentation Baseline Fermentation Strain Selection and Maintenance->Baseline Fermentation OFAT for Key Nutrients OFAT for Key Nutrients Baseline Fermentation->OFAT for Key Nutrients RSM for Media Optimization RSM for Media Optimization OFAT for Key Nutrients->RSM for Media Optimization Optimized Medium Optimized Medium RSM for Media Optimization->Optimized Medium Physical Parameter Optimization\n(pH, Temp, Aeration) Physical Parameter Optimization (pH, Temp, Aeration) Optimized Medium->Physical Parameter Optimization\n(pH, Temp, Aeration) Optimized Conditions Optimized Conditions Physical Parameter Optimization\n(pH, Temp, Aeration)->Optimized Conditions Precursor Feeding Strategy Precursor Feeding Strategy Optimized Conditions->Precursor Feeding Strategy Final Optimized Process Final Optimized Process Precursor Feeding Strategy->Final Optimized Process Scale-up Fermentation Scale-up Fermentation Final Optimized Process->Scale-up Fermentation End End Scale-up Fermentation->End

Caption: A systematic workflow for this compound fermentation optimization.

By following these detailed application notes and protocols, researchers can systematically optimize the fermentation process for this compound production in Streptomyces, leading to increased yields and a more efficient manufacturing process.

References

Determining the Minimum Inhibitory Concentration (MIC) of Aldgamycin F: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a 16-membered macrolide antibiotic. As with any novel antimicrobial agent, determining its Minimum Inhibitory Concentration (MIC) is a critical first step in assessing its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. This value is a fundamental measure of a drug's potency and is essential for preclinical evaluation and for guiding further drug development.

This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Additionally, it outlines the preparation of necessary reagents, quality control procedures, and data interpretation.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of this compound in a liquid growth medium. The assay is performed in a 96-well microtiter plate, allowing for the simultaneous testing of multiple concentrations and bacterial strains. Following incubation, the wells are visually inspected for bacterial growth (turbidity), and the MIC is recorded as the lowest concentration of this compound that shows no visible growth.

Materials and Reagents

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Sterile reservoir basins

  • Multichannel pipette

  • Standard laboratory incubator (35 ± 2 °C)

  • Spectrophotometer or McFarland turbidity standards

  • Vortex mixer

  • Bacterial strains (see Table 1 for suggestions)

  • Quality control bacterial strains (see Table 2)

Experimental Protocol

A comprehensive workflow for determining the MIC of this compound is presented below.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_plate Prepare Serial Dilutions in Microtiter Plate prep_stock->prep_plate 2x highest concentration prep_media Prepare Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_media->inoculation Standardized suspension prep_plate->inoculation incubation Incubate Plate inoculation->incubation 35°C for 16-20 hours read_results Read and Record MIC Values incubation->read_results Visual inspection for turbidity qc_check Perform Quality Control Check read_results->qc_check report Report Results qc_check->report If QC is in range Macrolide_MoA cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P-site A_site A-site Exit_Tunnel Nascent Peptide Exit Tunnel Inhibition Protein Synthesis Inhibition Exit_Tunnel->Inhibition Leads to mRNA mRNA Aldgamycin_F This compound Aldgamycin_F->Exit_Tunnel Binds to Peptide Growing Polypeptide Chain Peptide->Exit_Tunnel Blocked

Application Notes and Protocols for Stability Assessment of Aldgamycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F is a macrolide antibiotic with potential therapeutic applications. Understanding its stability profile in various solvents and across a range of pH values is a critical prerequisite for the development of robust pharmaceutical formulations. These application notes provide a comprehensive overview of the methodologies and protocols required to conduct thorough stability studies of this compound. The protocols outlined herein are based on established guidelines for the stability testing of pharmaceutical compounds and can be adapted to meet specific laboratory and regulatory requirements.

Data Presentation

Effective stability testing necessitates meticulous data collection and clear presentation. The following tables are provided as templates for researchers to systematically record and compare the stability of this compound under different experimental conditions.

Table 1: Stability of this compound in Various Solvents

Solvent SystemTemperature (°C)Initial Concentration (µg/mL)Concentration at Time (t) (µg/mL)% RemainingDegradation Products (if any)Observations
Methanol4
25
40
Ethanol4
25
40
Acetonitrile4
25
40
Water4
25
40
Add other relevant solvents

Table 2: pH Stability of this compound in Aqueous Solutions

pH of BufferBuffer SystemTemperature (°C)Initial Concentration (µg/mL)Concentration at Time (t) (µg/mL)% RemainingDegradation Products (if any)Observations
2.0HCl4
25
40
4.0Acetate4
25
40
7.0Phosphate4
25
40
9.0Borate4
25
40
Add other relevant pH values

Experimental Protocols

The following are detailed protocols for conducting stability studies of this compound. These protocols are based on general guidelines for stability testing of macrolide antibiotics and should be validated for this compound specifically.[1][2][3][4]

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and reproducible concentrations of this compound for stability testing.

Materials:

  • This compound reference standard

  • Volumetric flasks (Class A)

  • Analytical balance

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, purified water)

  • Pipettes (calibrated)

  • Syringe filters (0.22 µm)

Procedure:

  • Stock Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of the selected solvent to achieve a final concentration of 1 mg/mL. Sonicate if necessary to ensure complete dissolution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to obtain the desired working concentration (e.g., 100 µg/mL).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Storage: Store the stock solution at a low temperature (e.g., -20°C) and protected from light. Prepare fresh working solutions for each experiment.

Protocol 2: Stability Study in Different Solvents

Objective: To evaluate the stability of this compound in a range of pharmaceutically relevant solvents.

Materials:

  • This compound working solution (prepared as in Protocol 1)

  • Selected solvents (e.g., methanol, ethanol, acetonitrile, water)

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • HPLC vials

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Procedure:

  • Sample Preparation: Aliquot the this compound working solution into separate HPLC vials for each solvent and temperature condition.

  • Incubation: Place the vials in the respective temperature-controlled environments.

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then weekly or monthly as needed).

  • Analysis: Analyze the samples immediately after withdrawal using a validated stability-indicating HPLC method.[5]

  • Data Recording: Record the concentration of this compound and the presence of any degradation products at each time point in Table 1.

Protocol 3: Stability Study at Different pH Values

Objective: To assess the stability of this compound in aqueous solutions across a physiologically and pharmaceutically relevant pH range.

Materials:

  • This compound working solution

  • Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9)

  • pH meter

  • Incubators or water baths

  • HPLC vials

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a series of solutions by diluting the this compound working solution with each of the buffer solutions to the final desired concentration.

  • pH Verification: Measure and record the final pH of each solution.

  • Incubation: Aliquot the solutions into HPLC vials and place them in the designated temperature-controlled environments.

  • Time Points: Collect samples at specified time intervals.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Recording: Document the results in Table 2.

Protocol 4: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an analytical method capable of separating and quantifying this compound from its potential degradation products.

Method Development Parameters to Consider:

  • Column: A reversed-phase C18 column is often suitable for macrolides.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The pH of the buffer and the gradient of the organic solvent should be optimized for best separation.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance. Mass spectrometry can be used for identification of degradation products.

  • Flow Rate and Temperature: Optimize for efficient separation and reasonable run times.

Validation Parameters (according to ICH guidelines):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a stability study of this compound.

Stability_Study_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_results Results and Interpretation prep_stock Prepare this compound Stock Solution prep_work Prepare Working Solutions (in solvents/buffers) prep_stock->prep_work incubation Incubate Samples at Different Temperatures prep_work->incubation sampling Collect Samples at Predetermined Time Points incubation->sampling hplc_analysis Analyze Samples by Stability-Indicating HPLC sampling->hplc_analysis data_acq Data Acquisition (Peak Area, Retention Time) hplc_analysis->data_acq quantification Quantify this compound and Degradation Products data_acq->quantification kinetics Determine Degradation Kinetics (Half-life, Rate Constant) quantification->kinetics report Summarize Data in Tables and Generate Report kinetics->report

Caption: Workflow for this compound Stability Testing.

Forced Degradation Studies

To ensure the analytical method is "stability-indicating," forced degradation (stress testing) studies are essential. These studies involve subjecting this compound to harsh conditions to intentionally produce degradation products.

Protocol 5: Forced Degradation of this compound

Objective: To generate degradation products of this compound and to demonstrate the specificity of the analytical method.

Conditions:

  • Acidic Hydrolysis: Treat this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

  • Alkaline Hydrolysis: Treat this compound solution with a base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

  • Oxidative Degradation: Treat this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose solid this compound or a solution to high temperatures (e.g., 80°C).

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light.

Procedure:

  • For each condition, prepare a sample of this compound.

  • Expose the samples to the stress conditions for a sufficient period to achieve partial degradation (e.g., 10-30%).

  • Neutralize acidic and basic samples before analysis.

  • Analyze the stressed samples using the developed HPLC method.

  • Confirm that the degradation product peaks are well-resolved from the parent this compound peak.

Logical Relationship Diagram for Stability Assessment

The following diagram illustrates the logical relationship between the different components of a comprehensive stability assessment for this compound.

Stability_Assessment_Logic cluster_foundation Foundation cluster_studies Core Stability Studies cluster_data Data Analysis & Outcome method_dev Stability-Indicating Method Development method_val Method Validation (ICH Guidelines) method_dev->method_val solvent_stability Solvent Stability method_val->solvent_stability ph_stability pH Stability method_val->ph_stability forced_degradation Forced Degradation method_val->forced_degradation degradation_profile Degradation Profile & Kinetics solvent_stability->degradation_profile ph_stability->degradation_profile forced_degradation->degradation_profile shelf_life Shelf-Life Estimation degradation_profile->shelf_life formulation_dev Informs Formulation Development shelf_life->formulation_dev storage_rec Storage Recommendations shelf_life->storage_rec

Caption: Logical Flow of a Stability Assessment.

Conclusion

The stability of this compound is a critical quality attribute that must be thoroughly investigated to ensure the safety and efficacy of any potential drug product. The protocols and guidelines presented in these application notes provide a robust framework for conducting comprehensive stability studies. Adherence to these methodologies will enable researchers and drug development professionals to generate reliable data to support formulation development, establish appropriate storage conditions, and define the shelf-life of this compound. It is imperative to validate all methods for the specific compound and to adhere to relevant regulatory guidelines throughout the testing process.

References

Application Notes and Protocols: Techniques for the Glycosylation of Aldgamycin F Aglycone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldgamycin F, a member of the 16-membered macrolide antibiotic family, exhibits potent biological activity, which is significantly influenced by its glycosylation pattern. The attachment of specific sugar moieties to the aglycone core is crucial for its antibacterial efficacy and pharmacokinetic properties. This document provides detailed application notes and protocols for the chemical and enzymatic glycosylation of the this compound aglycone, offering researchers the tools to synthesize novel analogs for drug discovery and development.

Chemosynthetic Glycosylation of this compound Aglycone Precursors

Chemical glycosylation offers a versatile method for introducing a wide array of sugar moieties onto the aldgamycin core. The Schmidt trichloroacetimidate method is a robust and widely used approach for the stereoselective formation of glycosidic bonds. This protocol is adapted from the total synthesis of Aldgamycin N, a closely related analog of this compound.

Experimental Protocol: Trichloroacetimidate-Mediated Glycosylation

This protocol describes the glycosylation of a protected Aldgamycin aglycone precursor with a protected aldgarose trichloroacetimidate donor.

Materials:

  • Protected this compound Aglycone Precursor

  • Protected Aldgarose Trichloroacetimidate Donor

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether (Et₂O)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in DCM)

  • Triethylamine (Et₃N)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected this compound aglycone precursor (1.0 equiv) and the protected aldgarose trichloroacetimidate donor (1.5 equiv) in a mixture of anhydrous DCM and anhydrous Et₂O (3:1 v/v) under an inert atmosphere (argon or nitrogen).

  • Cool the reaction mixture to -78°C in a dry ice/acetone bath.

  • Slowly add the TMSOTf solution (0.2 equiv) dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may be slow and require prolonged stirring at -78°C for several hours to allow for the rearrangement of a transient orthoester intermediate to the desired β-glycoside.

  • Upon completion, quench the reaction by adding triethylamine (0.5 equiv).

  • Allow the reaction mixture to warm to room temperature.

  • Dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the glycosylated product.

Quantitative Data Summary:

ParameterValue/ConditionReference
Reactants
Aglycone Precursor1.0 equiv
Trichloroacetimidate Donor1.5 equiv
Catalyst
TMSOTf0.2 equiv
Solvent DCM:Et₂O (3:1)
Temperature -78°C
Reaction Time Several hours (TLC monitored)
Typical Yield 60-70% (reported for a similar system)

Enzymatic Glycosylation of this compound Aglycone

Enzymatic glycosylation, utilizing glycosyltransferases (GTs), offers remarkable regio- and stereoselectivity under mild reaction conditions. The biosynthetic gene cluster for aldgamycins, identified from Streptomyces sp. HK-2006-1, contains the necessary GTs for the attachment of the sugar moieties. This section outlines a general protocol for the in vitro enzymatic glycosylation of this compound aglycone using a purified glycosyltransferase.

Protocol: In Vitro Enzymatic Glycosylation

This protocol describes the heterologous expression, purification, and use of a glycosyltransferase from the aldgamycin biosynthetic gene cluster for the glycosylation of this compound aglycone.

Part 1: Heterologous Expression and Purification of the Glycosyltransferase

  • Gene Synthesis and Cloning: Synthesize the codon-optimized gene encoding the putative glycosyltransferase from the aldgamycin gene cluster and clone it into an appropriate expression vector (e.g., pET-28a(+) for N-terminal His-tag) for expression in E. coli.

  • Protein Expression: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)). Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5 mM) and continue cultivation at a lower temperature (e.g., 18°C) for 16-20 hours.

  • Cell Lysis and Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). Lyse the cells by sonication and clarify the lysate by centrifugation. Purify the His-tagged glycosyltransferase from the supernatant using Ni-NTA affinity chromatography. Elute the protein with a gradient of imidazole.

  • Protein Characterization: Analyze the purity of the enzyme by SDS-PAGE. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

Part 2: Enzymatic Glycosylation Reaction

Materials:

  • Purified Aldgamycin Glycosyltransferase

  • This compound Aglycone (dissolved in a minimal amount of DMSO)

  • UDP-D-aldgarose (or the appropriate nucleotide-activated sugar donor)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT) (optional, to maintain enzyme stability)

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube:

    • Reaction Buffer (to final volume)

    • This compound Aglycone (e.g., 1 mM final concentration)

    • UDP-D-aldgarose (e.g., 2 mM final concentration)

    • MgCl₂ (e.g., 5 mM final concentration)

    • DTT (e.g., 1 mM final concentration, optional)

    • Purified Glycosyltransferase (e.g., 1-5 µM final concentration)

  • Incubate the reaction mixture at an optimal temperature (typically 25-37°C) for a specified time (e.g., 2-24 hours).

  • Monitor the reaction progress by HPLC or LC-MS.

  • Quench the reaction by adding an equal volume of cold methanol or by heat inactivation.

  • Centrifuge the quenched reaction to precipitate the enzyme.

  • Analyze the supernatant by HPLC or LC-MS to determine the conversion and identify the product.

  • For preparative scale, the product can be purified by preparative HPLC.

Quantitative Data Summary (Representative Conditions):

ParameterValue/Condition
Enzyme
Purified Aldgamycin GT1-5 µM
Substrates
This compound Aglycone1 mM
UDP-D-aldgarose2 mM
Reaction Buffer 50 mM Tris-HCl, pH 7.5
Cofactor 5 mM MgCl₂
Temperature 30°C
Reaction Time 2-24 hours
Expected Product This compound

Visualizations

Chemosynthetic Glycosylation Workflow

Chemosynthetic_Glycosylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Aglycone Protected this compound Aglycone Precursor Mixing Dissolve in anhy. DCM/Et2O Aglycone->Mixing Donor Protected Aldgarose Trichloroacetimidate Donor Donor->Mixing Cooling Cool to -78°C Mixing->Cooling Addition Add TMSOTf Cooling->Addition Stirring Stir at -78°C Addition->Stirring Quench Quench with Et3N Stirring->Quench Wash Wash with NaHCO3 and Brine Quench->Wash Dry Dry over Na2SO4 Wash->Dry Purify Silica Gel Chromatography Dry->Purify Product Glycosylated Aldgamycin Product Purify->Product

Caption: Workflow for the chemosynthetic glycosylation of this compound aglycone precursor.

Enzymatic Glycosylation Workflow

Enzymatic_Glycosylation cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis & Purification Cloning Gene Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Ni-NTA Affinity Chromatography Expression->Purification Enzyme Purified Glycosyltransferase Purification->Enzyme Aglycone This compound Aglycone ReactionMix Incubate at 30°C Aglycone->ReactionMix SugarDonor UDP-D-aldgarose SugarDonor->ReactionMix Enzyme->ReactionMix Quench Quench Reaction ReactionMix->Quench Analysis HPLC / LC-MS Analysis Quench->Analysis Purify Preparative HPLC Analysis->Purify Optional Product This compound Analysis->Product Purify->Product

Caption: Workflow for the enzymatic glycosylation of this compound aglycone.

Conclusion

The protocols outlined in this document provide robust methodologies for the glycosylation of the this compound aglycone, a critical step in the generation of novel antibiotic candidates. The chemosynthetic approach offers flexibility in the introduction of diverse sugar moieties, while the enzymatic method provides unparalleled selectivity for the natural glycosylation pattern. By leveraging these techniques, researchers can further explore the structure-activity relationships of aldgamycins and develop new therapeutics to combat bacterial infections.

Application Notes and Protocols for Aldgamycin F Derivatization in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Aldgamycin F, a 16-membered macrolide antibiotic, for the purpose of conducting structure-activity relationship (SAR) studies. The following sections detail the rationale, experimental protocols, and data interpretation to facilitate the discovery of novel and more potent antibiotic candidates.

Introduction to this compound and SAR Studies

This compound is a member of the 16-membered macrolide family of antibiotics, which are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how different functional groups and structural modifications of a lead compound, such as this compound, influence its biological activity.[3] By systematically modifying the structure of this compound and evaluating the antibacterial efficacy of the resulting derivatives, researchers can identify key structural motifs responsible for its antibiotic action and develop analogs with improved properties, such as enhanced potency, broader spectrum of activity, or reduced susceptibility to resistance mechanisms.

Key Derivatization Strategies for this compound

Based on established SAR for 16-membered macrolides, several positions on the this compound molecule are prime targets for chemical modification. These include the hydroxyl groups on the macrolactone ring and the sugar moieties.

Potential Modification Sites on this compound:

  • C-2' and C-4'' Hydroxyl Groups: These positions on the desosamine and mycinose sugars, respectively, can be modified through acylation, alkylation, or glycosylation to explore their role in target binding and cell permeability.

  • C-3 Hydroxyl Group: Modification at this position of the macrolactone ring can influence the overall conformation and interaction with the ribosomal target.

  • C-9 Oxo Group: Conversion to an oxime followed by further derivatization can lead to compounds with altered activity profiles.

  • C-11 and C-12 Hydroxyl Groups: These adjacent hydroxyls can be converted to carbamates or carbazates, which has been a successful strategy for other macrolides.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes illustrative quantitative data for hypothetical this compound derivatives. The Minimum Inhibitory Concentration (MIC) is a standard measure of antibiotic efficacy, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

CompoundModificationMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. S. pneumoniae ATCC 49619
This compound Unmodified Parent Compound2.01.0
Derivative 1 C-4''-O-Acetyl1.00.5
Derivative 2 C-4''-O-Propionyl0.50.25
Derivative 3 C-2'-O-Methyl4.02.0
Derivative 4 C-3-O-Acetyl8.04.0
Derivative 5 C-9-O-Methyloxime2.01.0

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting SAR data. Actual MIC values would need to be determined experimentally.

Experimental Protocols

General Protocol for Derivatization of this compound (Illustrative Example: C-4''-O-Acylation)

This protocol describes a general method for the acylation of the C-4'' hydroxyl group of this compound.

Materials:

  • This compound

  • Acetic anhydride (or other desired acylating agent)

  • Pyridine (as solvent and catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane:ethyl acetate) to yield the C-4''-O-acetylated this compound derivative.

  • Characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (Staphylococcus aureus ATCC 29213, Streptococcus pneumoniae ATCC 49619)

  • This compound and its derivatives (stock solutions prepared in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Perform serial two-fold dilutions of the stock solutions of this compound and its derivatives in CAMHB directly in the 96-well plates. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions, as well as to a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Incubation:

    • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air. For S. pneumoniae, incubate in an atmosphere of 5% CO₂.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Visualizations

Signaling Pathway: Mechanism of Action

Macrolide antibiotics, including this compound, inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This diagram illustrates the mechanism of action.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome 50S 50S Protein_Synthesis_Inhibition Protein_Synthesis_Inhibition 50S->Protein_Synthesis_Inhibition Blocks peptide elongation 30S 30S Aldgamycin_F Aldgamycin_F Binding Binding Aldgamycin_F->Binding Binding->50S Binds to 23S rRNA in the exit tunnel Bacterial_Cell_Death Bacterial_Cell_Death Protein_Synthesis_Inhibition->Bacterial_Cell_Death

Caption: Mechanism of action of this compound.

Experimental Workflow: Derivatization and SAR Study

This workflow outlines the key steps involved in the derivatization of this compound and the subsequent evaluation for structure-activity relationships.

SAR_Workflow Start Start Aldgamycin_F_Isolation This compound Isolation/Synthesis Start->Aldgamycin_F_Isolation Chemical_Derivatization Chemical Derivatization (e.g., Acylation, Alkylation) Aldgamycin_F_Isolation->Chemical_Derivatization Purification Purification & Characterization (HPLC, NMR, MS) Chemical_Derivatization->Purification Biological_Evaluation Biological Evaluation (MIC Determination) Purification->Biological_Evaluation SAR_Analysis Structure-Activity Relationship Analysis Biological_Evaluation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Chemical_Derivatization Iterative Improvement SAR_Interpretation cluster_input Input Data cluster_output SAR Insights Compound_Structure Derivative Structure Correlation Correlate Structure with Activity Compound_Structure->Correlation MIC_Value MIC Value MIC_Value->Correlation Favorable_Mod Favorable Modifications (Increased Potency) Correlation->Favorable_Mod Lower MIC Unfavorable_Mod Unfavorable Modifications (Decreased Potency) Correlation->Unfavorable_Mod Higher MIC Neutral_Mod Neutral Modifications Correlation->Neutral_Mod Similar MIC

References

Troubleshooting & Optimization

Navigating the Synthesis of Aldgamycin F: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers embarking on the complex total synthesis of Aldgamycin F, this technical support center offers troubleshooting guidance and frequently asked questions. The following information is curated to address common challenges and provide detailed experimental insights to facilitate a successful synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Glycosylation

Question: I am encountering difficulties with the glycosylation of the this compound aglycone at the C5 hydroxyl group. What are the common issues and how can they be addressed?

Answer: The primary challenge in the glycosylation of the this compound aglycone is the propensity for a competing intramolecular transannular cyclization, where the C5 hydroxyl group attacks the C9 ketone, forming an undesired lactol.[1] This side reaction is particularly prevalent in late-stage glycosylation attempts.

Troubleshooting:

  • Timing of Glycosylation: To circumvent the transannular cyclization, it is highly recommended to introduce the aldgarose sugar at an earlier stage of the synthesis, before the macrolide core is fully elaborated.[1]

  • Reaction Conditions: The glycosylation reaction itself requires carefully optimized, mild conditions to prevent the degradation of sensitive functional groups and to control stereoselectivity. The reaction often proceeds through a transient orthoester intermediate which then rearranges to the desired glycoside.[1] Low temperatures are crucial to stabilize this intermediate and favor the desired product.

Question: What glycosyl donor and promoter systems are effective for the synthesis of the aldgaropyranoside bond?

Answer: Trichloroacetimidate donors of aldgarose have been successfully employed. The choice of promoter is critical for achieving good yields and stereoselectivity. Silyl triflates, such as triethylsilyl trifluoromethanesulfonate (TESOTf), are effective promoters for this transformation.

Synthesis of Aldgarose

Question: The synthesis of the branched-chain sugar, aldgarose, is proving to be a bottleneck. Are there established, scalable routes?

Answer: The de novo synthesis of aldgarose is a significant challenge due to its unique branched structure. Researchers have developed multi-step sequences to construct this sugar moiety. A key consideration is the scalability of the chosen route to ensure sufficient quantities for the subsequent glycosylation and final steps of the total synthesis.

Stereocontrol

Question: I am struggling to achieve the desired diastereoselectivity in the vinylogous Mukaiyama aldol reaction to create the C6 stereocenter. What factors influence the stereochemical outcome?

Answer: The asymmetric vinylogous Mukaiyama aldol reaction is a critical step for setting the stereochemistry of the western hemisphere of this compound. The diastereoselectivity is highly dependent on the chiral catalyst and reaction conditions.

Troubleshooting:

  • Catalyst Choice: The use of a chiral oxazaborolidine catalyst has been shown to provide good diastereoselectivity in this reaction.[2]

  • Reaction Conditions: Temperature and the specific Lewis acid used can significantly impact the diastereomeric ratio. Careful optimization of these parameters is necessary.

Late-Stage Transformations

Question: The formation of the acyloin motif at C9-C10 is resulting in low yields and side products. What is the recommended approach?

Answer: The late-stage installation of the acyloin functionality requires a mild and selective method to avoid decomposition of the complex macrolide. A two-step procedure involving a ruthenium-catalyzed trans-hydrostannation followed by a modified Chan-Lam-type coupling has proven effective.[1]

Troubleshooting:

  • Reagent Purity: The purity of the reagents, particularly the copper catalyst for the Chan-Lam coupling, is crucial for obtaining good yields.

  • Atmosphere: The Chan-Lam coupling should be performed under an inert atmosphere to prevent oxidation of the catalyst and substrate.

Key Experimental Data

StepReaction TypeKey ReagentsYield (%)Diastereomeric Ratio (dr)Reference
Western Hemisphere SynthesisAsymmetric Vinylogous Mukaiyama AldolChiral Oxazaborolidine catalyst, Silyl enol ether, Aldehyde69 (over two steps)89:11
Acyloin FormationRuthenium-catalyzed trans-hydrostannation / Chan-Lam Coupling[Cp*RuCl]4, Bu3SnH, Cu(tfa)2·H2O, 2,6-di-tert-butylpyridine61-
GlycosylationGlycosylationAldgarose trichloroacetimidate, TESOTf50 (β-anomer)-

Detailed Experimental Protocols

Asymmetric Vinylogous Mukaiyama Aldol Reaction

A solution of the aldehyde (1.0 equiv) in CH2Cl2 is cooled to -78 °C. The chiral oxazaborolidine catalyst (0.1 equiv) is added, followed by the dropwise addition of the silyl enol ether (1.2 equiv). The reaction mixture is stirred at -78 °C for the specified time, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and warmed to room temperature. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Acyloin Formation via trans-Hydrostannation and Chan-Lam Coupling
  • trans-Hydrostannation: To a solution of the propargylic alcohol (1.0 equiv) in CH2Cl2 is added [Cp*RuCl]4 (0.025 equiv) and Bu3SnH (1.5 equiv). The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC. The solvent is removed under reduced pressure, and the crude vinylstannane is purified by flash column chromatography.

  • Chan-Lam Coupling: To a solution of the purified vinylstannane (1.0 equiv) in DMSO are added Cu(tfa)2·H2O (2.0 equiv) and 2,6-di-tert-butylpyridine (4.0 equiv). The mixture is heated to the specified temperature and stirred until the reaction is complete. The reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The residue is purified by flash column chromatography to yield the acyloin.

Glycosylation with Aldgarose Trichloroacetimidate

A solution of the macrocyclic alcohol (1.0 equiv) and the aldgarose trichloroacetimidate donor (1.5 equiv) in a mixture of CH2Cl2 and MeCN is cooled to -40 °C. TESOTf (0.2 equiv) is added dropwise, and the reaction is stirred at this temperature, monitoring closely by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NaHCO3. The mixture is warmed to room temperature and the layers are separated. The aqueous layer is extracted with CH2Cl2, and the combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography to separate the anomers and afford the desired β-glycoside.

Visualizing the Synthetic Strategy

Overall Synthetic Workflow

AldgamycinF_Synthesis cluster_western Western Hemisphere Synthesis cluster_eastern Eastern Hemisphere Synthesis cluster_assembly Fragment Coupling & Macrolactonization cluster_glycosylation Early-Stage Glycosylation cluster_endgame Endgame A Known Compound B Vinylogous Mukaiyama Aldol Reaction A->B Several Steps C Western Fragment B->C G Fragment Coupling C->G D Allylic Alcohol E Sharpless Epoxidation & Ring Opening D->E F Eastern Fragment E->F Protection & Iodination F->G H Macrolactonization G->H I Macrocyclic Precursor H->I K Glycosylation I->K J Aldgarose Synthesis J->K L Glycosylated Macrolide K->L M Acyloin Formation L->M N Final Deprotections M->N O This compound N->O

Caption: A simplified workflow for the total synthesis of this compound.

Troubleshooting Logic for Glycosylation

Glycosylation_Troubleshooting Start Glycosylation Attempt LowYield Low Yield or No Reaction Start->LowYield SideProduct Side Product Formation (e.g., Lactol) Start->SideProduct CheckPurity Check Purity of Donor and Acceptor LowYield->CheckPurity Yes EarlyGlycosylation Perform Glycosylation at an Earlier Stage SideProduct->EarlyGlycosylation Yes CheckConditions Verify Anhydrous Conditions & Reagent Activity CheckPurity->CheckConditions OptimizePromoter Optimize Promoter Stoichiometry & Temperature CheckConditions->OptimizePromoter Success Successful Glycosylation OptimizePromoter->Success Improved EarlyGlycosylation->Success

Caption: A troubleshooting flowchart for the challenging glycosylation step.

References

Technical Support Center: Troubleshooting Aldgamycin F Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Aldgamycin F using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common challenges, such as peak tailing, encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for this compound analysis?

A: Peak tailing is a common chromatographic issue where a peak is asymmetrical, displaying a "tail" that extends from the peak maximum towards the end of the chromatogram.[1][2] In an ideal separation, chromatographic peaks should be symmetrical and Gaussian in shape. Peak tailing is problematic because it can mask the presence of small, co-eluting impurities, leading to inaccurate peak integration and quantification.[3] This can compromise the reliability and accuracy of your results for this compound.

Q2: What are the most common causes of peak tailing for a macrolide antibiotic like this compound in RP-HPLC?

A: Macrolide antibiotics are often basic compounds due to the presence of one or more amino sugar moieties in their structure.[4][5] This characteristic makes them particularly susceptible to peak tailing in RP-HPLC. The primary causes include:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between basic functional groups on this compound and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups (typically at pH > 3), promoting interactions with basic analytes.

  • Column Issues: Problems such as column contamination, degradation, or physical deformation (voids) can create alternative interaction sites or disrupt the flow path, causing peak tailing.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to band broadening and peak tailing.

Q3: How does the pH of the mobile phase affect the peak shape of this compound?

A: The mobile phase pH is a critical factor. At a higher pH (e.g., > 3-4), the residual silanol groups on the silica packing material can become deprotonated and negatively charged. If this compound, as a basic compound, is protonated and carries a positive charge, a strong secondary ionic interaction can occur with these ionized silanols. This leads to some molecules being retained longer than others, resulting in peak tailing. Lowering the mobile phase pH (e.g., to 3 or below) protonates the silanol groups, minimizing these secondary interactions and improving peak symmetry.

Q4: Can my choice of HPLC column contribute to peak tailing?

A: Absolutely. The choice of column is crucial.

  • Column Type: Modern, high-purity silica columns with low residual silanol activity are less prone to causing peak tailing.

  • End-capping: Using a well-end-capped column is highly recommended. End-capping is a process that chemically derivatizes most of the remaining silanol groups, making them much less interactive.

  • Column Age and Contamination: An old or contaminated column can exhibit increased peak tailing. Contaminants can create active sites for secondary interactions.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.

Guide 1: Optimizing Mobile Phase Conditions

If you are experiencing peak tailing, the mobile phase is often the first and easiest place to start troubleshooting.

Question: How can I adjust my mobile phase to reduce peak tailing for this compound?

Answer:

  • Lower the Mobile Phase pH:

    • Action: Reduce the pH of your aqueous mobile phase to a range of 2.5-3.0. This can be achieved by adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Rationale: Lowering the pH suppresses the ionization of residual silanol groups on the stationary phase, thereby minimizing the secondary ionic interactions with the basic this compound molecule.

  • Increase Buffer Concentration:

    • Action: If you are using a buffer (e.g., phosphate or acetate), consider increasing its concentration (e.g., from 10 mM to 25-50 mM).

    • Rationale: A higher buffer concentration can help to mask the residual silanol groups and maintain a more consistent pH at the column surface, which can improve peak shape. Note that high buffer concentrations may not be suitable for mass spectrometry detectors.

Experimental Protocol: Mobile Phase pH Adjustment
  • Initial Analysis: Run your current standard method and record the chromatogram, noting the asymmetry factor of the this compound peak.

  • Prepare Modified Mobile Phase: Prepare a fresh aqueous mobile phase containing 0.1% formic acid. Ensure the pH is at or below 3.0.

  • Column Equilibration: Equilibrate your column with the new, lower pH mobile phase for at least 15-20 column volumes.

  • Re-inject Sample: Inject the this compound standard.

  • Compare Results: Compare the peak shape and asymmetry factor to your initial analysis. A significant improvement suggests that silanol interactions were a primary cause of the tailing.

Guide 2: Addressing Column-Related Issues

If mobile phase optimization does not resolve the issue, the problem may lie with the HPLC column itself.

Question: What column-related problems can cause peak tailing and how do I fix them?

Answer:

  • Use a High-Purity, End-capped Column:

    • Action: If you are not already, switch to a modern, high-purity silica column that is fully end-capped. Columns with polar-embedded or polar-end-capped phases can also offer better peak shapes for basic compounds.

    • Rationale: These columns are designed to have minimal accessible silanol groups, which are the primary sites for secondary interactions that cause tailing.

  • Column Cleaning and Regeneration:

    • Action: If the column has been used for some time, it may be contaminated. Flush the column with a series of strong solvents. A general procedure is to flush with water, followed by isopropanol, and then hexane (if compatible with your column chemistry), and then reverse the sequence to re-equilibrate in your mobile phase. Always check the column manufacturer's instructions for recommended cleaning procedures.

    • Rationale: Contaminants from previous samples can bind to the stationary phase and create active sites that lead to peak tailing.

  • Check for Column Voids:

    • Action: A sudden decrease in column pressure and the appearance of broad or tailing peaks can indicate a void at the column inlet. If a void is suspected, you can try reversing the column and flushing it at a low flow rate. However, in many cases, the column will need to be replaced.

    • Rationale: A void disrupts the packed bed of the stationary phase, leading to uneven flow and band broadening.

Data Presentation: Column Selection and Peak Asymmetry

The following table summarizes typical effects of column choice on peak asymmetry for basic compounds like macrolides.

Column TypeTypical Peak Asymmetry (As) for Basic CompoundsRationale
Older, Type A Silica Column> 2.0High concentration of acidic silanol groups.
High-Purity, End-capped Column1.0 - 1.5Residual silanols are shielded, reducing secondary interactions.
Polar-Embedded Column1.0 - 1.3The polar group shields silanols and offers alternative interactions.

Note: Asymmetry Factor (As) is typically calculated at 10% of the peak height. A value of 1.0 is a perfectly symmetrical peak.

Visualizing the Troubleshooting Workflow

To provide a clear, logical path for troubleshooting, the following diagram outlines the decision-making process when encountering peak tailing with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed (As > 1.2) check_mobile_phase Is Mobile Phase pH < 3.5? start->check_mobile_phase adjust_ph Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) check_mobile_phase->adjust_ph No check_column Is a high-purity, end-capped column being used? check_mobile_phase->check_column Yes adjust_ph->check_column Still Tailing resolved Peak Shape Improved (As <= 1.2) adjust_ph->resolved Issue Resolved change_column Action: Switch to a modern, end-capped or polar-embedded column check_column->change_column No check_overload Is sample concentration too high? check_column->check_overload Yes change_column->check_overload Still Tailing change_column->resolved Issue Resolved dilute_sample Action: Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_extracolumn Check for extra-column effects (tubing, fittings) check_overload->check_extracolumn No dilute_sample->check_extracolumn Still Tailing dilute_sample->resolved Issue Resolved fix_connections Action: Use shorter, narrower tubing. Check fittings for dead volume. check_extracolumn->fix_connections fix_connections->resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

Aldgamycin F Technical Support Center: Troubleshooting Solubility and Formulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Aldgamycin F Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and formulation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on the known properties of macrolide antibiotics and established strategies for poorly soluble drugs.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in aqueous buffers?

A2: The poor aqueous solubility of macrolides like this compound is due to their large, hydrophobic lactone ring structure.[3] Dissolution in purely aqueous media is often challenging. The use of co-solvents or other formulation strategies is typically necessary to achieve desired concentrations.

Q3: What are the potential consequences of poor this compound solubility in my experiments?

A3: Poor solubility can lead to several experimental issues, including:

  • Inaccurate quantification and dosing.

  • Low bioavailability in in vivo studies.

  • Precipitation of the compound in stock solutions or during experiments.

  • Inconsistent and unreliable results in biological assays.

Q4: Can I use DMSO to dissolve this compound?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for macrolides in in vitro studies. However, it's crucial to be aware of the potential for DMSO to affect cell viability and other biological parameters. The final concentration of DMSO in your experimental setup should be carefully controlled and kept to a minimum (typically below 0.5%). For in vivo studies, the use of DMSO may be limited due to toxicity concerns.

Q5: What are the main formulation strategies to improve the solubility and bioavailability of poorly soluble drugs like this compound?

A5: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble drugs. These include:

  • Particle Size Reduction: Increasing the surface area of the drug particles can improve dissolution rate.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can enhance solubility.

  • Lipid-Based Formulations: Incorporating the drug into oils, surfactants, or emulsions can improve absorption.

  • Cyclodextrin Complexation: Encapsulating the drug molecule within a cyclodextrin can increase its aqueous solubility.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound precipitates out of solution upon dilution with aqueous buffer. The concentration of the organic co-solvent (e.g., DMSO) is too low to maintain solubility in the final aqueous solution.1. Decrease the final concentration of this compound. 2. Increase the percentage of the organic co-solvent in the final solution, while being mindful of its potential effects on the experiment. 3. Explore the use of a different co-solvent system or a solubilizing excipient (e.g., surfactants, cyclodextrins).
Inconsistent results in cell-based assays. 1. Incomplete dissolution of this compound leading to inaccurate concentrations. 2. Precipitation of the compound during the assay.1. Visually inspect your stock and working solutions for any precipitate before use. 2. Prepare fresh dilutions for each experiment. 3. Consider using a formulation approach (e.g., cyclodextrin complex) to improve solubility and stability in your assay medium.
Low oral bioavailability in animal studies. Poor dissolution and absorption in the gastrointestinal tract.1. Reduce the particle size of the this compound powder (micronization or nanosizing). 2. Formulate this compound as a solid dispersion or a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS).
Difficulty preparing a stable intravenous formulation. Precipitation of the drug upon injection into the bloodstream.1. Develop a formulation using co-solvents and surfactants approved for intravenous administration. 2. Consider a nano-suspension or a liposomal formulation.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not available, the following table provides a general overview of the solubility of macrolide antibiotics in different solvents.

Solvent Type General Solubility of Macrolides Examples
Aqueous Buffers Poorly SolubleWater, Phosphate Buffered Saline (PBS)
Polar Aprotic Solvents Generally SolubleDimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)
Alcohols Generally SolubleMethanol, Ethanol
Chlorinated Solvents Generally SolubleChloroform, Dichloromethane

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex for Improved Aqueous Solubility

Objective: To prepare a formulation of this compound with enhanced aqueous solubility for in vitro studies.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Methodology:

  • Prepare a stock solution of HP-β-CD in deionized water (e.g., 40% w/v).

  • Slowly add a pre-weighed amount of this compound to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved drug.

  • The clear filtrate is your this compound-HP-β-CD complex solution. Determine the concentration of this compound in the solution using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Formulation of a Solid Dispersion using the Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate for oral formulation development.

Materials:

  • This compound

  • A suitable polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • A suitable solvent (e.g., Methanol)

  • Rotary evaporator

  • Mortar and pestle

Methodology:

  • Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:4 w/w) in a minimal amount of methanol.

  • Ensure both the drug and the polymer are completely dissolved to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried film from the flask and gently grind it into a fine powder using a mortar and pestle.

  • The resulting powder is the solid dispersion of this compound, which can be used for further characterization and formulation into oral dosage forms.

Visualizations

This compound: Mechanism of Action and Formulation Impact

Macrolide antibiotics like this compound primarily exert their antibacterial effect by inhibiting protein synthesis in bacteria. They bind to the 50S ribosomal subunit, which interferes with the elongation of the polypeptide chain. This direct mechanism is crucial for its therapeutic effect. However, some macrolides also exhibit immunomodulatory effects by influencing signaling pathways such as NF-κB and MAPK in host cells. The formulation of this compound can impact both its primary antibacterial activity and its potential secondary immunomodulatory effects by influencing its delivery to the target site and its local concentration.

AldgamycinF_Mechanism cluster_formulation Formulation Strategies cluster_delivery Drug Delivery & Action cluster_effect Biological Effects Formulation This compound Formulation (e.g., Solid Dispersion, Lipid-Based) Delivery Improved Solubility & Bioavailability Formulation->Delivery Target Bacterial Ribosome (50S) Delivery->Target HostCell Host Immune Cells Delivery->HostCell Inhibition Inhibition of Protein Synthesis Target->Inhibition Immuno Immunomodulation (NF-κB, MAPK pathways) HostCell->Immuno

Caption: Mechanism of this compound and the influence of formulation.

Workflow for this compound Formulation Development

The development of a suitable formulation for a poorly soluble compound like this compound follows a systematic approach. This workflow outlines the key stages from initial characterization to the selection of a lead formulation for further development.

Formulation_Workflow A Step 1: Physicochemical Characterization of this compound B Step 2: Pre-formulation Studies (Solubility, Stability) A->B C Step 3: Selection of Formulation Strategy B->C D1 Particle Size Reduction C->D1 Dissolution Rate Limited D2 Solid Dispersion C->D2 Poor Solubility & Stability D3 Lipid-Based Formulation C->D3 High Lipophilicity D4 Cyclodextrin Complexation C->D4 Aqueous Formulation Needed E Step 4: Formulation Preparation & Optimization D1->E D2->E D3->E D4->E F Step 5: In Vitro Characterization (Dissolution, Stability) E->F G Step 6: Selection of Lead Formulation(s) F->G H Step 7: In Vivo Evaluation (Pharmacokinetics, Efficacy) G->H

Caption: A typical workflow for developing a formulation for this compound.

References

Technical Support Center: Optimizing Reaction Conditions for Aldgamycin F Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the glycosylation of Aldgamycin F.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the glycosylation of this compound?

A1: The two primary methods for the glycosylation of macrolides like this compound are enzymatic glycosylation and chemical glycosylation.

  • Enzymatic Glycosylation: This method utilizes glycosyltransferases (GTs) to catalyze the transfer of a sugar moiety from an activated sugar donor (e.g., a UDP-sugar) to the this compound aglycone.[1][2][3] This approach is often highly specific in terms of the sugar transferred and the attachment site, leading to a more homogeneous product.[4]

  • Chemical Glycosylation: This method involves the chemical coupling of a glycosyl donor (a sugar with a good leaving group at the anomeric position) to the this compound aglycone, which acts as the glycosyl acceptor.[5] This approach offers flexibility in the types of sugars that can be attached but may require extensive use of protecting groups and can result in a mixture of stereoisomers.

Q2: Which glycosyltransferases are suitable for this compound glycosylation?

A2: While specific glycosyltransferases for this compound are not extensively documented in publicly available literature, researchers can explore GTs known to act on other macrolides. A notable example is the macrolide glycosyltransferase from Streptomyces antibioticus (encoded by the oleD gene), which has been shown to glycosylate a variety of macrolide antibiotics. Screening a library of macrolide-active GTs would be a recommended starting point.

Q3: What are the critical parameters to control in an enzymatic glycosylation reaction for this compound?

A3: Key parameters to optimize for enzymatic glycosylation of this compound include:

  • Enzyme Concentration: The amount of glycosyltransferase directly impacts the reaction rate.

  • Substrate Concentrations: The concentrations of both this compound (aglycone) and the activated sugar donor (e.g., UDP-glucose) are crucial.

  • pH and Buffer System: The optimal pH for the glycosyltransferase is critical for its activity.

  • Temperature: Enzyme activity is temperature-dependent.

  • Incubation Time: The reaction time will influence the product yield.

  • Cofactors: Some glycosyltransferases may require divalent cations like Mg²⁺ or Mn²⁺ for activity.

Q4: What are the challenges in the chemical glycosylation of this compound?

A4: Chemical glycosylation of a complex molecule like this compound presents several challenges:

  • Regioselectivity: this compound has multiple hydroxyl groups, and achieving glycosylation at a specific position without protecting other hydroxyls can be difficult.

  • Stereoselectivity: Controlling the stereochemistry (α or β) of the newly formed glycosidic bond is a significant challenge and often results in a mixture of anomers.

  • Protecting Groups: The use of protecting groups to block reactive sites adds extra steps to the synthesis and deprotection process.

  • Reaction Conditions: The reaction conditions, including the choice of glycosyl donor, activator (promoter), and solvent, must be carefully optimized.

Troubleshooting Guides

Enzymatic Glycosylation of this compound
Issue Potential Cause Troubleshooting Steps
No or Low Product Yield Inactive enzyme- Confirm enzyme activity using a known substrate. - Ensure proper storage and handling of the enzyme. - Increase enzyme concentration.
Poor substrate solubility- Use a co-solvent (e.g., DMSO) to improve the solubility of this compound, ensuring it is compatible with the enzyme.
Suboptimal reaction conditions- Optimize pH, temperature, and buffer components for the specific glycosyltransferase. - Titrate the concentrations of this compound and the sugar donor.
Product inhibition- The accumulation of the nucleotide diphosphate by-product (e.g., UDP) can inhibit the glycosyltransferase. Consider adding an enzyme like alkaline phosphatase to degrade the by-product.
Incomplete Reaction Insufficient incubation time- Monitor the reaction over a time course to determine the optimal reaction time.
Enzyme instability- Check the stability of the glycosyltransferase under the reaction conditions over time.
Substrate limitation- Ensure an adequate supply of both this compound and the activated sugar donor.
Multiple Products Formed Non-specific glycosyltransferase- The enzyme may be glycosylating at multiple positions on this compound. Purify and characterize the different products. Consider using a more specific enzyme if available.
Contaminating enzyme activities- Ensure the purity of the glycosyltransferase preparation.
Chemical Glycosylation of this compound
Issue Potential Cause Troubleshooting Steps
No or Low Product Yield Inactive glycosyl donor or acceptor- Verify the integrity and purity of the this compound and the glycosyl donor.
Ineffective activator (promoter)- Screen different activators (e.g., Lewis acids like TMSOTf, BF₃·OEt₂).
Unsuitable reaction conditions- Optimize solvent, temperature, and reaction time. Anhydrous conditions are often critical.
Formation of Stereoisomers (α and β anomers) Lack of stereocontrol- The choice of glycosyl donor, protecting groups on the donor, and reaction conditions all influence stereoselectivity. - Employ neighboring group participation by using a participating protecting group at the C-2 position of the glycosyl donor to favor the formation of the 1,2-trans-glycoside.
Reaction at multiple hydroxyl groups Lack of regioselectivity- Use protecting groups to block all but the desired hydroxyl group on this compound. This will require additional synthesis and deprotection steps.
Degradation of Starting Material Harsh reaction conditions- Use milder activators or reaction conditions. - Ensure the stability of this compound under the chosen conditions.

Experimental Protocols

General Protocol for Enzymatic Glycosylation of this compound

This protocol provides a starting point for the enzymatic glycosylation of this compound and will require optimization for the specific glycosyltransferase and sugar donor used.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • Add this compound (e.g., from a stock solution in DMSO) to a final concentration of 1-5 mM.

    • Add the activated sugar donor (e.g., UDP-glucose) to a final concentration of 2-10 mM.

    • If required, add any necessary cofactors (e.g., 5 mM MgCl₂).

  • Enzyme Addition:

    • Add the purified glycosyltransferase to a final concentration of 1-10 µM.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 1-24 hours with gentle agitation.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of a solvent like methanol or by heat inactivation (if the product is stable).

  • Analysis:

    • Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the glycosylated product.

  • Purification:

    • Purify the glycosylated this compound using preparative HPLC or other chromatographic techniques.

General Protocol for Chemical Glycosylation of this compound

This protocol outlines a general approach for chemical glycosylation and requires careful optimization and the use of appropriate protecting group strategies.

  • Protection of this compound (if necessary):

    • Selectively protect the hydroxyl groups on this compound where glycosylation is not desired using standard protecting group chemistry.

  • Glycosylation Reaction:

    • Dissolve the protected this compound (glycosyl acceptor) and the glycosyl donor (e.g., a thioglycoside or trichloroacetimidate donor) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to the desired temperature (e.g., -78°C to 0°C).

    • Add the activator (e.g., TMSOTf) dropwise to the reaction mixture.

    • Stir the reaction for the optimized time, monitoring the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching:

    • Quench the reaction by adding a suitable reagent (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Workup and Purification:

    • Perform an aqueous workup to remove the activator and other water-soluble by-products.

    • Purify the protected glycosylated product by column chromatography.

  • Deprotection:

    • Remove the protecting groups from the glycosylated product using the appropriate deprotection conditions to yield the final glycosylated this compound.

  • Purification and Characterization:

    • Purify the final product by HPLC and characterize its structure using NMR and mass spectrometry.

Data Presentation

To systematically optimize reaction conditions, it is crucial to maintain a detailed record of experimental parameters and results. The following table provides a template for organizing your data.

Table 1: Optimization of Enzymatic Glycosylation of this compound

Run [this compound] (mM) [Sugar Donor] (mM) [Enzyme] (µM) pH Temp (°C) Time (h) Conversion (%) Notes
11217.0254
21517.0254
31257.0254
41218.0254
51217.0374
61217.02512

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_analysis Analysis & Purification cluster_characterization Characterization prep_aglycone This compound (Aglycone) reaction Reaction Incubation prep_aglycone->reaction prep_donor Glycosyl Donor (e.g., UDP-Sugar) prep_donor->reaction prep_enzyme Glycosyltransferase prep_enzyme->reaction analysis LC-MS / HPLC Analysis reaction->analysis purification Purification analysis->purification characterization NMR / MS Characterization purification->characterization

Caption: Workflow for Enzymatic Glycosylation of this compound.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions start Low/No Glycosylation Product enzyme_activity Check Enzyme Activity start->enzyme_activity substrate_solubility Improve Aglycone Solubility start->substrate_solubility optimize_ph_temp Optimize pH & Temperature start->optimize_ph_temp enzyme_conc Increase Enzyme Concentration enzyme_activity->enzyme_conc substrate_conc Optimize Substrate Concentrations substrate_solubility->substrate_conc product_inhibition Address Product Inhibition optimize_ph_temp->product_inhibition

Caption: Troubleshooting Logic for Enzymatic Glycosylation.

References

Technical Support Center: Aldgamycin F Degradation and By-Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Aldgamycin F under stress conditions?

A1: Based on the structure of this compound, a 16-membered macrolide, the primary degradation pathways are expected to be hydrolysis and oxidation.

  • Hydrolytic Degradation: The large lactone ring in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the ring and formation of a seco-acid. The glycosidic bonds linking the sugar moieties (mycinose and aldgarose derivatives) to the macrolactone core can also be cleaved under acidic conditions.

  • Oxidative Degradation: The various hydroxyl groups and the double bond within the macrolactone ring are potential sites for oxidation. This can lead to the formation of epoxides, ketones, or further degradation into smaller, more polar by-products.

Q2: What are the expected major by-products of this compound degradation?

A2: The major anticipated by-products include:

  • This compound Seco-Acid: Formed by the hydrolytic cleavage of the lactone ring.

  • Deglycosylated this compound: Resulting from the cleavage of one or both sugar moieties.

  • Oxidized Derivatives: Including epoxides at the site of the double bond or ketone formation at secondary alcohol positions.

  • Smaller Fragments: Arising from extensive degradation under harsh conditions, leading to the breakdown of the macrolide structure.

Q3: Which analytical techniques are most suitable for analyzing this compound and its degradation by-products?

A3: A combination of chromatographic and spectroscopic techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC) with UV detection: Ideal for separating this compound from its by-products and for quantification. A reverse-phase C18 column is typically a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of degradation by-products by providing molecular weight and fragmentation information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for the definitive structural confirmation of isolated and purified degradation products.

Q4: How can I minimize the degradation of this compound during storage and handling?

A4: To maintain the stability of this compound:

  • Storage Conditions: Store in a cool, dry, and dark place. For long-term storage, refrigeration or freezing in a tightly sealed container is recommended.

  • pH Control: Avoid exposure to strong acids or bases. If working in solution, use buffered systems within a neutral pH range (e.g., pH 6-8).

  • Light Protection: Protect from light to prevent photolytic degradation. Use amber vials or wrap containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound peak in HPLC analysis. 1. Hydrolysis: The analytical mobile phase or sample diluent is too acidic or basic. 2. Oxidation: Dissolved oxygen in the mobile phase or exposure to air. 3. Adsorption: The compound is adsorbing to the HPLC column or tubing.1. Adjust the pH of the mobile phase and sample diluent to be near neutral. Use a buffered mobile phase. 2. Degas the mobile phase. Prepare samples fresh and minimize exposure to air. 3. Use a different column chemistry or add a competing agent to the mobile phase.
Multiple unknown peaks appearing in the chromatogram. 1. Degradation: The sample has degraded due to improper storage or handling. 2. Contamination: The sample or solvent is contaminated.1. Prepare a fresh sample from a new stock of this compound. Review storage and handling procedures. 2. Run a blank injection of the solvent to check for contamination. Use high-purity solvents.
Inconsistent quantification results. 1. Incomplete Resolution: Co-elution of this compound with a degradation by-product. 2. Detector Response Variation: The degradation by-products have different UV absorption characteristics than the parent compound.1. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to achieve baseline separation. 2. Use a mass spectrometer for detection (LC-MS) which provides more specific quantification, or develop a method with a different UV wavelength.
Difficulty in identifying degradation by-products by LC-MS. 1. Low Abundance: The by-products are present at very low concentrations. 2. Complex Fragmentation: The fragmentation pattern is difficult to interpret.1. Concentrate the sample or perform a forced degradation study to generate higher levels of the by-products. 2. Use high-resolution mass spectrometry (HRMS) for accurate mass measurement and tandem MS (MS/MS) to obtain more detailed fragmentation information.

Data Presentation

Table 1: Hypothetical Forced Degradation of this compound

Stress ConditionReagentDuration (hours)Temperature (°C)% this compound DegradedMajor By-products Identified
Acid Hydrolysis0.1 M HCl246045%Seco-Acid, Deglycosylated Aglycone
Base Hydrolysis0.1 M NaOH246060%Seco-Acid
Oxidation3% H₂O₂242530%Oxidized Derivatives (e.g., Epoxides)
Thermal-488015%Isomeric By-products
PhotolyticUV Light (254 nm)242520%Photodegradation Products

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate the mixture at 60°C. Take aliquots at specified time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Take aliquots at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature. Take aliquots at specified time points and dilute for analysis.

  • Thermal Degradation: Place a solid sample of this compound and a solution in a thermostatically controlled oven at 80°C. Analyze samples at specified time points.

  • Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light. Analyze both samples at specified time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: HPLC Method for this compound and its Degradation By-products

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV at 232 nm.

Visualizations

AldgamycinF_Degradation_Pathways Hypothetical Degradation Pathways of this compound AldgamycinF This compound SecoAcid This compound Seco-Acid AldgamycinF->SecoAcid Hydrolysis (Acid/Base) Deglycosylated Deglycosylated this compound AldgamycinF->Deglycosylated Acid Hydrolysis Oxidized Oxidized Derivatives (e.g., Epoxides) AldgamycinF->Oxidized Oxidation

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow Workflow for this compound Degradation Analysis cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS HPLC->LCMS NMR NMR (for isolated products) LCMS->NMR

Caption: Experimental workflow for this compound degradation analysis.

Aldgamycin F purification from complex fermentation broth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Aldgamycin F from complex fermentation broths.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield of this compound in the Initial Extract

Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure complete disruption of Streptomyces cells to release intracellular this compound. Consider optimizing sonication parameters, bead beating, or enzymatic lysis.
Inappropriate Extraction Solvent This compound is a macrolide and likely possesses moderate lipophilicity. Use solvents like ethyl acetate, chloroform, or a mixture of ethyl acetate and a less polar solvent. Perform a small-scale solvent screen to determine the optimal extraction solvent. A composite extractant of ethyl acetate-chloroform-petroleum ether has been shown to be effective for other macrolides.[1][2]
Incorrect pH of Fermentation Broth The pH of the broth can significantly impact the solubility and stability of this compound. Adjust the pH of the fermentation broth before extraction. For many macrolides, a slightly alkaline pH can improve extraction efficiency into an organic solvent. Experiment with a pH range of 8.0-9.0.
Insufficient Mixing During Extraction Ensure vigorous and prolonged mixing of the fermentation broth with the extraction solvent to maximize the transfer of this compound into the organic phase.
Degradation of this compound Macrolides can be susceptible to degradation at extreme pH values or high temperatures.[3] Avoid prolonged exposure to harsh conditions. Consider performing extractions at a controlled, lower temperature.

Problem 2: Presence of Emulsions During Liquid-Liquid Extraction

Possible Cause Suggested Solution
High Concentration of Surfactants and Proteins The presence of biomolecules from the fermentation broth can lead to stable emulsions.[4] Break emulsions by adding a saturated NaCl solution, centrifuging the mixture at a higher speed, or by filtration through a bed of celite.
Vigorous Shaking While good mixing is necessary, overly vigorous shaking can create stable emulsions. Use a gentler, inverting motion for mixing.

Problem 3: Poor Separation and Purity After Chromatographic Steps

Possible Cause Suggested Solution
Inappropriate Stationary Phase For a molecule with the properties of this compound, a C18 reversed-phase silica gel is a common and effective choice. Normal phase chromatography on silica gel can also be used.
Suboptimal Mobile Phase For reversed-phase chromatography, a gradient of acetonitrile or methanol in water is typically used. For normal phase, a mixture of hexane and ethyl acetate or chloroform and methanol is common. Optimize the gradient and solvent ratios to achieve better separation of this compound from impurities.
Column Overloading Injecting too much crude extract onto the column will lead to poor separation. Determine the loading capacity of your column for your specific extract and do not exceed it.
Presence of Pigments and Other Impurities Fermentation broths often contain pigments and other non-polar impurities that can co-elute with the target compound.[1] Consider a pre-purification step using activated charcoal or a flash chromatography step before final purification by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for purification?

Q2: How can I remove the biomass and other solid materials from the fermentation broth before extraction?

A2: The initial clarification of the fermentation broth is a critical step. Common methods include centrifugation at high speed, filtration using diatomaceous earth, or membrane filtration technologies like microfiltration and ultrafiltration. Flocculants can also be added to aid in the precipitation of cells and other solids.

Q3: What analytical techniques are suitable for monitoring the purification of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for monitoring the presence and purity of this compound in different fractions. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) for definitive identification based on its mass-to-charge ratio.

Q4: this compound appears to be degrading during my purification process. What can I do to improve its stability?

A4: Macrolide antibiotics can be sensitive to pH and temperature. Ensure that the pH of your buffers is maintained within a stable range, typically near neutral, unless a specific pH is required for a particular step. Avoid high temperatures by keeping samples on ice and performing purification steps in a cold room when possible. Adding antioxidants to your buffers may also help if oxidative degradation is a concern.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth

  • Harvesting and Clarification:

    • Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the mycelia and other solids.

    • Decant the supernatant and filter it through a 0.45 µm filter to remove any remaining fine particles.

  • Solvent Extraction:

    • Adjust the pH of the clarified supernatant to 8.5 with 1M NaOH.

    • Transfer the supernatant to a separatory funnel and add an equal volume of ethyl acetate.

    • Mix by gentle inversion for 15 minutes.

    • Allow the layers to separate. If an emulsion forms, add 5% (w/v) NaCl and centrifuge if necessary.

    • Collect the organic (upper) layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

    • Combine all organic extracts.

  • Concentration:

    • Dry the combined organic extracts over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude oily residue.

Protocol 2: Chromatographic Purification of this compound

  • Flash Chromatography (Initial Cleanup):

    • Dissolve the crude extract in a minimal amount of dichloromethane.

    • Load the dissolved extract onto a silica gel column pre-equilibrated with hexane.

    • Elute the column with a step gradient of increasing ethyl acetate in hexane (e.g., 10%, 20%, 50%, 100% ethyl acetate).

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Pool the this compound-containing fractions and evaporate the solvent.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified extract in a small volume of methanol.

    • Inject the sample onto a C18 HPLC column (e.g., 5 µm particle size, 10 x 250 mm).

    • Elute with a linear gradient of acetonitrile in water (e.g., 40% to 80% acetonitrile over 30 minutes) at a flow rate of 2 mL/min.

    • Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC and confirm the identity by LC-MS.

Visualizations

AldgamycinFPurificationWorkflow FermentationBroth Complex Fermentation Broth Clarification Clarification (Centrifugation/Filtration) FermentationBroth->Clarification SolventExtraction Liquid-Liquid Extraction (Ethyl Acetate, pH 8.5) Clarification->SolventExtraction Concentration Concentration (Rotary Evaporation) SolventExtraction->Concentration FlashChromatography Flash Chromatography (Silica Gel) Concentration->FlashChromatography HPLC Reversed-Phase HPLC (C18 Column) FlashChromatography->HPLC PureAldgamycinF Pure this compound HPLC->PureAldgamycinF

Caption: Overall workflow for the purification of this compound.

TroubleshootingLogic Start Low Purity after HPLC CheckLoading Was the column overloaded? Start->CheckLoading CheckMobilePhase Is the mobile phase optimized? CheckLoading->CheckMobilePhase No ReduceLoading Reduce sample load CheckLoading->ReduceLoading Yes CheckPrePurification Was a pre-purification step performed? CheckMobilePhase->CheckPrePurification Yes OptimizeGradient Optimize solvent gradient CheckMobilePhase->OptimizeGradient No AddFlashStep Incorporate flash chromatography CheckPrePurification->AddFlashStep No

Caption: Troubleshooting logic for low purity after HPLC.

References

Validation & Comparative

A Comparative Analysis of Aldgamycin F and Other 16-Membered Macrolides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of macrolide antibiotics, 16-membered ring structures such as the aldgamycin family, tylosin, and josamycin represent a significant area of interest for antimicrobial research and development. This guide provides a comparative analysis of Aldgamycin F against the well-established 16-membered macrolides, tylosin and josamycin, focusing on their antibacterial and antifungal activities, mechanisms of action, and the experimental protocols used for their evaluation. Due to the limited availability of specific data for this compound in publicly accessible literature, this analysis utilizes data from closely related aldgamycin analogues, primarily Aldgamycin Q1 and Q2, as representative examples of the aldgamycin family's biological activity.

Executive Summary

Sixteen-membered macrolides are a class of antibiotics that primarily exhibit activity against Gram-positive bacteria by inhibiting protein synthesis. While tylosin and josamycin are well-characterized members of this class with established clinical and veterinary applications, the aldgamycin family presents a group of structurally related compounds with potential for novel antimicrobial development. This guide reveals that while aldgamycins, represented here by Aldgamycins Q1 and Q2, demonstrate activity against Gram-positive bacteria, their potency appears to be moderate to weak compared to the more robust and broad-spectrum activity of tylosin and josamycin based on available Minimum Inhibitory Concentration (MIC) data. Information on the antifungal properties of these specific macrolides is scarce, indicating a potential area for future research. All three macrolide groups share a common mechanism of action by targeting the 50S ribosomal subunit, though subtle differences in their binding and inhibitory effects may exist.

Data Presentation: Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of aldgamycin analogues (Q1 and Q2), tylosin, and josamycin against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Table 1: Minimum Inhibitory Concentrations (µg/mL) of Aldgamycin Analogues (Q1 & Q2) Against Selected Bacteria [1]

Bacterial SpeciesAldgamycin Q1 MIC (µg/mL)Aldgamycin Q2 MIC (µg/mL)
Enterococcus faecalis1632
Bacillus subtilis3264
Staphylococcus aureus3232
Acinetobacter baumannii6464

Table 2: Minimum Inhibitory Concentrations (µg/mL) of Tylosin Against Selected Bacteria

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Staphylococcus aureus---
Mycoplasma gallisepticum0.004 - 40.52

Table 3: Minimum Inhibitory Concentrations (µg/mL) of Josamycin Against Selected Bacteria [2]

Bacterial SpeciesMIC (µg/mL) at which 57% of strains were inhibited
Erythromycin-resistant Staphylococcus aureus2

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to quantify the in vitro activity of an antimicrobial agent. The data presented in this guide is primarily derived from the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Protocol Outline:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the macrolide is prepared by dissolving a known weight of the compound in a suitable solvent to achieve a high concentration.

  • Serial Dilution: The stock solution is serially diluted in Mueller-Hinton Broth (MHB) or another appropriate broth medium in a 96-well plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard) is prepared from a fresh culture. This is further diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells (no antibiotic) are included to ensure bacterial growth.

  • Incubation: The plate is incubated at a suitable temperature (e.g., 37°C) for 18-24 hours.

  • Reading Results: The MIC is read as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Mechanism of Action and Signaling Pathways

Sixteen-membered macrolides, including the aldgamycin family, tylosin, and josamycin, exert their antibacterial effects by targeting the bacterial ribosome, specifically the 50S subunit. This interaction inhibits protein synthesis, which is essential for bacterial growth and survival.

Ribosomal Targeting

The primary mechanism of action involves the binding of the macrolide to the nascent peptide exit tunnel (NPET) on the 50S ribosomal subunit. This binding can physically obstruct the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome. The specific interactions with the ribosomal RNA (rRNA) and ribosomal proteins within the NPET can vary between different macrolides, potentially influencing their spectrum of activity and potency.

G Macrolide 16-Membered Macrolide (Aldgamycin, Tylosin, Josamycin) Protein_Synthesis Protein Synthesis Macrolide->Protein_Synthesis Inhibits NPET NPET Macrolide->NPET Binds to Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to PTC PTC

Experimental Workflow for Mechanism of Action Studies

Determining the precise binding site and inhibitory mechanism of a new antibiotic like this compound would typically involve a series of biochemical and structural biology experiments.

G Start Isolate/Synthesize this compound MIC Determine MIC against a panel of bacteria Start->MIC Binding_Assay Ribosome Binding Assays (e.g., footprinting, competition assays) MIC->Binding_Assay In_Vitro_Translation In Vitro Translation Inhibition Assays Binding_Assay->In_Vitro_Translation Structural_Studies Structural Biology (X-ray crystallography, Cryo-EM) In_Vitro_Translation->Structural_Studies Result Elucidate specific binding site and inhibitory mechanism Structural_Studies->Result

Conclusion and Future Directions

This comparative analysis, based on the available data for aldgamycin analogues, suggests that while the aldgamycin family exhibits antibacterial activity characteristic of 16-membered macrolides, the potency of the tested analogues (Q1 and Q2) is less pronounced than that of established drugs like tylosin and josamycin against certain bacterial strains. The lack of specific data for this compound highlights a significant knowledge gap.

Future research should prioritize the isolation and comprehensive biological evaluation of this compound to determine its precise antibacterial and potential antifungal spectrum. Direct, head-to-head comparative studies with tylosin, josamycin, and other clinically relevant macrolides using standardized methodologies are crucial. Furthermore, detailed mechanistic studies, including ribosome binding assays and structural biology, would be invaluable in elucidating any unique properties of this compound that could be exploited for the development of new antimicrobial agents. The apparent lack of data on the antifungal activity of these 16-membered macrolides also presents a promising avenue for investigation.

References

A Comparative Guide to the Structure-Activity Relationship of Aldgamycin Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of known aldgamycin analogues. Aldgamycins are a family of 16-membered macrolide antibiotics primarily known for their activity against Gram-positive bacteria. While the initial focus of this guide was on Aldgamycin F, a thorough review of available scientific literature and databases did not yield specific structural or biological activity data for a compound designated as "this compound". Therefore, this guide will focus on a comparative analysis of other well-characterized aldgamycin analogues.

The primary mechanism of action for macrolide antibiotics is the inhibition of bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides. This guide will delve into the known antibacterial activities of various aldgamycin analogues, presenting comparative data and outlining the experimental methods used for their evaluation.

Comparative Antibacterial Activity of Aldgamycin Analogues

The antibacterial activity of several aldgamycin analogues has been evaluated, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various aldgamycin analogues against Staphylococcus aureus. Lower MIC values indicate greater potency.

Aldgamycin AnalogueMIC (μg/mL) against Staphylococcus aureus 209PReference
Aldgamycin J16[1]
Aldgamycin K32[1]
Aldgamycin L8[1]
Aldgamycin M16[1]
Aldgamycin N8[1]
Aldgamycin O4
Swalpamycin B8
Chalcomycin4
Aldgamycin Q164
Aldgamycin Q264

Note: Data for this compound is not publicly available. The antibacterial activity can vary based on the specific strain of bacteria and the experimental conditions.

From the available data, it is evident that structural modifications among the aldgamycin analogues lead to significant differences in their antibacterial potency. For instance, Aldgamycin O and Chalcomycin exhibit the highest activity against S. aureus 209P with an MIC of 4 μg/mL. In contrast, Aldgamycins Q1 and Q2, which feature a demethylated mycinose residue, show significantly weaker activity (MIC of 64 μg/mL). This suggests that the methylation of the mycinose sugar is crucial for potent antibacterial activity.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure to assess the in vitro antibacterial activity of compounds. The broth microdilution method is a commonly used technique for this purpose.

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus).

    • Suspend the colonies in a sterile saline solution (0.85% NaCl).

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Aldgamycin Analogue Dilutions:

    • Prepare a stock solution of each aldgamycin analogue in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of action of macrolide antibiotics and the experimental workflow for determining MIC.

Macrolide Mechanism of Action Mechanism of Action of 16-Membered Macrolides cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Peptide_Exit_Tunnel Peptide Exit Tunnel 30S_subunit 30S Subunit Macrolide Aldgamycin Analogue Binding Binds to 50S Subunit Macrolide->Binding Binding->50S_subunit Blockage Blocks Peptide Exit Tunnel Binding->Blockage Blockage->Peptide_Exit_Tunnel Occludes Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostatic_Effect Bacteriostatic Effect Inhibition->Bacteriostatic_Effect

Caption: Mechanism of action of 16-membered macrolides like aldgamycins.

MIC_Workflow Experimental Workflow for MIC Determination Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Dilutions of Aldgamycin Analogues Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Aldgamycin F: A Comparative Analysis of Efficacy Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global health. This guide provides a comparative analysis of the efficacy of Aldgamycin F, a member of the macrolide antibiotic family, against key Gram-positive pathogens. Due to the limited availability of specific data for this compound, this guide utilizes efficacy data from closely related aldgamycin compounds, Aldgamycin Q1 and Q2, to provide a preliminary assessment against currently employed antibiotics such as vancomycin, linezolid, and daptomycin.

In Vitro Efficacy: A Comparative Snapshot

The antibacterial efficacy of an antibiotic is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the available MIC data for Aldgamycin Q1 and Q2 against common Gram-positive bacteria, juxtaposed with the typical MIC ranges for vancomycin, linezolid, and daptomycin against the same or similar species.

AntibioticEnterococcus faecalis (μg/mL)Bacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)
Aldgamycin Q1 163264
Aldgamycin Q2 326464
Vancomycin 1 - 4[1]0.3 - 4.0[2][3]0.5 - 2.0[4]
Linezolid 0.25 - 2.0[5]Not Routinely Tested0.5 - 4.0
Daptomycin 1 - 40.5 - 2.0<1

Note: The provided MIC values for Aldgamycin Q1 and Q2 represent data from a single study and may not encompass the full spectrum of activity against diverse clinical isolates. The MIC ranges for the comparator antibiotics are based on a broader range of studies and clinical data.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the in vitro efficacy of a new antibiotic. The following are detailed methodologies for two standard MIC testing protocols.

Broth Microdilution Method

This method is a widely used technique for determining the MIC of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared at a concentration of at least 1000 µg/mL in a suitable solvent.

  • Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the antibiotic is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye.

Agar Dilution Method

This method is another standard procedure for MIC determination, particularly useful for testing multiple isolates simultaneously.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the antibiotic is prepared as described for the broth microdilution method.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding the appropriate volume of the antibiotic stock solution to molten Mueller-Hinton Agar (MHA) before it solidifies.

  • Inoculum Preparation: The bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including a control plate with no antibiotic.

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents the growth of the bacterial colonies.

Experimental Workflow for Antibiotic Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a novel antibiotic compound.

Antibiotic_Efficacy_Workflow cluster_0 Preparation cluster_1 MIC Determination cluster_2 Data Analysis A Prepare Antibiotic Stock Solution C Serial Dilution of Antibiotic A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculation of Plates/Tubes B->D C->D E Incubation (16-20h, 37°C) D->E F Read and Record MIC E->F G Compare MIC with Standard Antibiotics F->G H Determine Susceptibility/Resistance G->H

Caption: Workflow for in vitro antibiotic efficacy testing.

Signaling Pathways and Logical Relationships

While the direct signaling pathways affected by this compound are not yet fully elucidated, as a macrolide antibiotic, it is presumed to act by inhibiting bacterial protein synthesis. Macrolides typically bind to the 50S ribosomal subunit, preventing the translocation of peptidyl-tRNA and thereby halting peptide chain elongation.

Macrolide_Mechanism A Macrolide Antibiotic (e.g., this compound) B Bacterial 50S Ribosomal Subunit A->B C Binding to 23S rRNA B->C D Inhibition of Peptidyl Transferase Center C->D E Blockage of Polypeptide Elongation D->E F Inhibition of Bacterial Protein Synthesis E->F G Bacteriostatic/Bactericidal Effect F->G

Caption: Postulated mechanism of action for macrolide antibiotics.

References

A Comparative Guide to Macrolide Cross-Resistance: Methodologies and Insights for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of bacterial resistance to macrolide antibiotics is a significant challenge in clinical practice and drug development. Cross-resistance, where resistance to one macrolide confers resistance to others, further complicates therapeutic strategies. This guide provides a comparative overview of cross-resistance patterns among macrolide antibiotics, supported by experimental data and detailed methodologies. While specific cross-resistance data for the novel macrolide Aldgamycin F is not yet publicly available, this guide outlines the established principles and experimental approaches used to evaluate such characteristics, providing a framework for assessing its potential activity against macrolide-resistant pathogens.

The primary mechanisms of macrolide resistance involve target site modification, active drug efflux, and enzymatic inactivation.[1] Target site modifications, most commonly methylation of the 23S rRNA by Erm methyltransferases, often lead to broad cross-resistance across 14-, 15-, and 16-membered macrolides, a phenotype known as MLSB (Macrolide-Lincosamide-Streptogramin B) resistance.[1] In contrast, efflux pumps, such as those encoded by mef genes, typically confer resistance to 14- and 15-membered macrolides but not 16-membered ones.[2]

Understanding these mechanisms and their resulting cross-resistance profiles is crucial for the development of new macrolides that can overcome existing resistance. This guide will delve into the experimental data for well-characterized macrolides and provide detailed protocols for the key assays used in these assessments.

Quantitative Data Summary: Macrolide Performance Against Resistant Strains

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for common macrolides against bacterial strains with defined resistance mechanisms. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Bacterial StrainResistance MechanismErythromycin (14-membered) MIC (µg/mL)Azithromycin (15-membered) MIC (µg/mL)Clarithromycin (14-membered) MIC (µg/mL)Spiramycin (16-membered) MIC (µg/mL)
Streptococcus pneumoniae (ATCC 49619)Susceptible0.030.060.031
Streptococcus pneumoniae (Clinical Isolate)erm(B)-mediated (MLSB)>64>64>64>64
Streptococcus pneumoniae (Clinical Isolate)mef(A)-mediated (M phenotype)168161
Staphylococcus aureus (ATCC 29213)Susceptible0.250.50.121
Staphylococcus aureus (Clinical Isolate)erm(C)-mediated (MLSB)>128>128>128>128
Staphylococcus aureus (Clinical Isolate)msr(A)-mediated (Efflux)3216322

Note: The above data is representative and compiled from various studies. Actual MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard for quantifying the in vitro activity of an antimicrobial agent against a bacterium.

  • Materials:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

    • Stock solutions of macrolide antibiotics

  • Procedure:

    • Prepare serial twofold dilutions of each macrolide antibiotic in CAMHB in the wells of a 96-well microtiter plate.

    • Add an equal volume of the standardized bacterial inoculum to each well.

    • Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

2. Molecular Detection of Resistance Genes by Polymerase Chain Reaction (PCR)

PCR is used to identify the presence of specific genes conferring antibiotic resistance.

  • Materials:

    • Bacterial genomic DNA, extracted and purified

    • Gene-specific primers for resistance genes (e.g., erm(B), mef(A))

    • PCR master mix (containing DNA polymerase, dNTPs, and buffer)

    • Thermal cycler

    • Agarose gel electrophoresis equipment

  • Procedure:

    • Set up a PCR reaction containing the extracted bacterial DNA, specific primers for the target resistance gene, and PCR master mix.

    • Perform DNA amplification in a thermal cycler using a program with optimized annealing temperatures for the specific primers.

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of a band of the expected size indicates the presence of the resistance gene.

Visualizing Resistance Mechanisms and Experimental Workflows

Macrolide Resistance Mechanisms

The following diagram illustrates the primary mechanisms of macrolide resistance in bacteria.

Macrolide_Resistance cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Ribosome Ribosome (50S subunit) Target_Mod Target Site Modification (erm genes) Target_Mod->Ribosome Methylates 23S rRNA, prevents binding Efflux Active Efflux (mef, msr genes) Macrolide_out Macrolide Efflux->Macrolide_out Pumps out drug Enzymatic_Inact Enzymatic Inactivation (ere genes) Inactive_Macrolide Inactive Macrolide Enzymatic_Inact->Inactive_Macrolide Degrades drug Macrolide_in Macrolide Macrolide_in->Ribosome Inhibits Protein Synthesis Macrolide_in->Efflux Macrolide_in->Enzymatic_Inact

Caption: Overview of major macrolide resistance mechanisms in bacteria.

Experimental Workflow for Cross-Resistance Assessment

This diagram outlines the typical workflow for studying the cross-resistance profile of a novel macrolide.

Cross_Resistance_Workflow start Start: Novel Macrolide (e.g., this compound) panel Select Panel of Bacterial Strains start->panel susceptible Susceptible Strains (Wild-Type) panel->susceptible resistant Resistant Strains (Known Mechanisms) panel->resistant mic Determine MICs (Broth Microdilution) susceptible->mic resistant->mic pcr Genotypic Characterization (PCR for resistance genes) resistant->pcr analysis Data Analysis and Comparison mic->analysis pcr->analysis profile Determine Cross-Resistance Profile analysis->profile

Caption: Workflow for evaluating macrolide cross-resistance.

The study of cross-resistance among macrolides is essential for guiding therapeutic choices and for the rational design of new antibiotics. While data on this compound is currently limited, the methodologies described here provide a clear path for its evaluation. Determining the activity of this compound against a panel of well-characterized macrolide-resistant strains will be a critical step in understanding its potential clinical utility. Future research should focus on elucidating its interactions with the bacterial ribosome and its susceptibility to known resistance mechanisms. Such studies will be invaluable for the drug development community and for clinicians seeking new options to combat resistant infections.

References

Comparative Cytotoxicity of Aldgamycin F and its Synthetic Precursors: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic potential of the 16-membered macrolide antibiotic, Aldgamycin F, and its key synthetic precursors. Due to a lack of direct comparative studies in the published literature, this analysis is based on the known biological activities of related macrolide compounds and the general principles of cytotoxicity assessment. The information herein is intended to guide future research and experimental design.

Introduction to this compound and its Precursors

This compound is a complex macrolide antibiotic belonging to the aldgamycin family, which are known for their antibacterial properties. The total synthesis of aldgamycins is a significant challenge in organic chemistry and involves the assembly of several complex precursors. Understanding the cytotoxicity of the final compound in relation to its building blocks is crucial for the development of safe and effective therapeutics.

The key synthetic precursors to this compound that will be considered in this guide are:

  • Mycinolide IV: The macrolactone core of this compound.

  • Aldgarose: A unique branched-chain sugar moiety that is attached to the mycinolide core.

Hypothetical Comparative Cytotoxicity

Based on the structure-activity relationships of other macrolide antibiotics, a hypothetical comparison of cytotoxicity can be proposed. Generally, the glycosylation of a macrolide core can significantly impact its biological activity, including cytotoxicity. The sugar moieties can affect cell permeability, target binding, and metabolism of the compound.

It is plausible that the fully assembled this compound, with its aldgarose substituent, may exhibit a different cytotoxic profile compared to its aglycone precursor, mycinolide IV. The aldgarose unit could either enhance or decrease cytotoxicity depending on its role in cellular uptake and interaction with intracellular targets. The cytotoxicity of the aldgarose sugar itself is expected to be low, as it is a carbohydrate moiety.

It is critical to emphasize that this is a hypothetical comparison and must be validated by experimental data.

Data Presentation

As no direct comparative experimental data is available, the following table is presented as a template for researchers to populate with their own experimental findings. IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) are a standard measure of cytotoxicity.

CompoundCell LineAssayIC50 (µM)Reference
This compounde.g., HeLae.g., MTTData N/A
Mycinolide IVe.g., HeLae.g., MTTData N/A
Aldgarosee.g., HeLae.g., MTTData N/A
Doxorubicin (Control)e.g., HeLae.g., MTTData N/A

Data N/A: Not available in the current literature. Researchers are encouraged to perform experiments to fill these knowledge gaps.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound and its precursors.

Cell Culture
  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., HEK293, IMR-90) should be used to assess both anticancer activity and general cytotoxicity.

  • Culture Conditions: Cells should be cultured in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound, mycinolide IV, and aldgarose (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Assay by Flow Cytometry

This assay is used to distinguish between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compounds at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are live cells.

    • Annexin V-positive and PI-negative cells are early apoptotic cells.

    • Annexin V-positive and PI-positive cells are late apoptotic or necrotic cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal Lines) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis_assay compound_prep Compound Preparation (this compound & Precursors) compound_prep->mtt_assay compound_prep->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 pathway_analysis Signaling Pathway Analysis (Hypothetical) apoptosis_assay->pathway_analysis

Caption: Workflow for assessing the cytotoxicity of this compound and its precursors.

Hypothetical Signaling Pathway

signaling_pathway cluster_cell Cellular Response to Cytotoxic Agent drug This compound receptor Cellular Target (e.g., Ribosome) drug->receptor Binding stress Cellular Stress receptor->stress caspase_cascade Caspase Cascade stress->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

Caption: A hypothetical signaling pathway for drug-induced apoptosis.

Conclusion and Future Directions

The comparative cytotoxicity of this compound and its synthetic precursors remains an important area for future investigation. The lack of available data highlights a significant knowledge gap in the understanding of this class of macrolide antibiotics. The experimental protocols and frameworks provided in this guide are intended to facilitate research in this area. Future studies should focus on:

  • Direct comparative cytotoxicity studies of this compound, mycinolide IV, aldgarose, and other synthetic intermediates on a broad panel of cancer and normal cell lines.

  • Elucidation of the mechanism of action by which this compound exerts its cytotoxic effects, should any be observed.

  • In vivo toxicity studies to assess the safety profile of this compound for potential therapeutic applications.

By systematically investigating the cytotoxicity of this compound and its precursors, the scientific community can gain valuable insights into the structure-activity relationships of macrolide antibiotics and pave the way for the development of novel and safer therapeutic agents.

Head-to-head comparison of Aldgamycin F and chalcomycin bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of macrolide antibiotics, both Aldgamycin F and chalcomycin represent significant scaffolds for antimicrobial research. This guide provides a detailed comparative analysis of their bioactivity, supported by available experimental data, to assist researchers and drug development professionals in understanding their potential therapeutic applications.

Chemical Structures

This compound and chalcomycin are both 16-membered macrolide antibiotics. Their core structures are similar, with key differences in their substituent groups which contribute to their distinct biological activities.

This compound is structurally related to Aldgamycin G, with the latter being the 8-deoxy analogue of this compound.

Chalcomycin is another 16-membered macrolide with a distinct substitution pattern that influences its interaction with biological targets.

Antimicrobial Activity

Both this compound and chalcomycin exhibit activity primarily against Gram-positive bacteria. However, the potency of their antimicrobial action varies.

A study of macrolides produced by a marine-derived Streptomyces sp. indicated that chalcomycin demonstrated more potent antibacterial activity against Staphylococcus aureus than the aldgamycins isolated from the same strain.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Aldgamycin Analogues and Chalcomycin against various bacterial strains.

CompoundOrganismStrainMIC (µg/mL)Reference
Aldgamycin Q1Enterococcus faecalisATCC 3318616-32[2]
Aldgamycin Q1Bacillus subtilisATCC 663316-32[2]
Aldgamycin Q1Staphylococcus aureusATCC 2921364[2]
Aldgamycin Q1Acinetobacter baumannii279964[2]
Aldgamycin Q2Enterococcus faecalisATCC 3318616-32
Aldgamycin Q2Bacillus subtilisATCC 663316-32
Aldgamycin Q2Staphylococcus aureusATCC 2921364
Aldgamycin Q2Acinetobacter baumannii279964
ChalcomycinStaphylococcus aureus209P4
DihydrochalcomycinStaphylococcus aureus209P32
ChalcomycinStaphylococcus aureus(11 susceptible strains)0.19 (MIC50), 0.05-0.78 (range)
ChalcomycinStreptococcus pyogenes(2 susceptible strains)0.19 and 0.78
ChalcomycinStaphylococcus aureus0.39
ChalcomycinBacillus subtilis6.25
ChalcomycinEscherichia coli>50

Note: Data for this compound is limited. The provided data for Aldgamycin Q1 and Q2, which are structurally related, suggests moderate to weak activity.

Antiproliferative Activity

Beyond their antimicrobial effects, some macrolides have been investigated for their potential as anticancer agents. Chalcomycin has been noted to inhibit protein synthesis in HeLa cells, suggesting a potential for antiproliferative activity. Furthermore, it has shown activity against HeLa and human colon carcinoma cell lines. However, specific IC50 values for this compound and chalcomycin against a range of cancer cell lines are not yet extensively documented in publicly available literature. The broader class of chalcones has been studied for their effects on various signaling pathways in cancer cells, including the JAK-STAT pathway.

Mechanism of Action

The primary mechanism of action for macrolide antibiotics, including chalcomycin, is the inhibition of bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide chain elongation. This disruption ultimately halts protein production, leading to a bacteriostatic effect.

Below is a diagram illustrating the general mechanism of macrolide antibiotics on the bacterial ribosome.

Macrolide_Mechanism cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit tRNA_P Peptidyl-tRNA (P-site) 50S_subunit->tRNA_P blocks translocation (A-site to P-site) 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit binds tRNA_A Aminoacyl-tRNA (A-site) tRNA_A->50S_subunit enters A-site tRNA_P->50S_subunit at P-site Polypeptide Growing Polypeptide Chain tRNA_P->Polypeptide carries Macrolide This compound / Chalcomycin Macrolide->50S_subunit binds to exit tunnel

Caption: Mechanism of macrolide antibiotics.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound, chalcomycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • A pure culture of the test bacterium is grown overnight on an appropriate agar medium.

    • Several colonies are used to inoculate a tube of sterile saline or broth.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • The standardized suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the compounds are prepared in CAMHB in the 96-well microtiter plates. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Each well containing the antimicrobial dilution is inoculated with an equal volume of the standardized bacterial suspension.

    • A positive control well (containing only broth and inoculum) and a negative control well (containing only broth) are included.

    • The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

Both this compound and chalcomycin are promising macrolide antibiotics with primary activity against Gram-positive bacteria. Current data suggests that chalcomycin may possess superior potency against Staphylococcus aureus compared to some aldgamycins. However, a comprehensive head-to-head comparison of this compound and chalcomycin against a broad panel of bacterial strains and cancer cell lines is necessary to fully elucidate their therapeutic potential. Further research into their specific interactions with cellular targets and signaling pathways will be crucial for the development of new and effective therapeutic agents.

References

Preclinical Validation of Aldgamycin F's Antibacterial Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aldgamycin F is a member of the aldgamycin family of macrolide antibiotics, a class of compounds known for their potential against various bacterial pathogens. This guide provides a comparative overview of the preclinical validation of the antibacterial activity of aldgamycins, with a focus on in vitro and in vivo models relevant to the study of this compound and its analogs. Due to the limited publicly available data specifically for this compound, this document leverages information on its close structural analogs, Aldgamycin Q1 and Q2, to provide a framework for its potential preclinical evaluation. The information presented here is intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Antibacterial Activity

MicroorganismAldgamycin Q1 MIC (µg/mL)Aldgamycin Q2 MIC (µg/mL)
Enterococcus faecalis1632
Bacillus subtilis3232
Staphylococcus aureus6464
Acinetobacter baumannii6464

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of preclinical findings. Below are methodologies for key experiments relevant to assessing the antibacterial activity of compounds like this compound.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This method is a standard for determining the MIC of an antimicrobial agent against bacteria.[2][3][4]

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound (or analog) stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Prepare serial twofold dilutions of this compound in MHB in a 96-well microtiter plate. The typical concentration range for initial screening is 0.06 to 64 µg/mL.

  • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Add the bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours under ambient air conditions.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

In Vivo Efficacy Testing: Neutropenic Mouse Thigh Infection Model

This model is a highly standardized in vivo system for the initial evaluation of an antimicrobial's efficacy, particularly for soft tissue infections.

Objective: To evaluate the in vivo antibacterial efficacy of this compound in a mammalian model of infection.

Animal Model:

  • Female ICR (CD-1) mice, 5-6 weeks old.

Procedure:

  • Induction of Neutropenia: Render the mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is two doses: 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Infection: On the day of the experiment, challenge the neutropenic mice with an intramuscular injection of a logarithmic-phase culture of the target bacterium (e.g., Staphylococcus aureus) into the right thigh. A typical inoculum is 0.1 mL of a 10⁷ CFU/mL suspension.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound via a relevant route (e.g., subcutaneous or intravenous). Administer a vehicle control to a separate group of infected mice.

  • Efficacy Assessment: At 24 hours post-infection, euthanize the mice and aseptically excise the infected thigh muscle.

  • Homogenize the thigh tissue in a sterile buffer (e.g., phosphate-buffered saline).

  • Perform serial dilutions of the tissue homogenate and plate onto appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep's blood for S. aureus).

  • Incubate the plates overnight at 37°C and then enumerate the bacterial colonies to determine the number of CFU per gram of thigh tissue.

  • Data Analysis: Compare the bacterial load in the thighs of the this compound-treated group to the vehicle control group to determine the reduction in bacterial count.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the neutropenic mouse thigh infection model and the logical process of determining the Minimum Inhibitory Concentration (MIC).

Experimental_Workflow_Neutropenic_Mouse_Thigh_Infection_Model cluster_preparation Preparation Phase cluster_infection_treatment Infection and Treatment Phase cluster_assessment Efficacy Assessment Phase A Select Mice B Induce Neutropenia (Cyclophosphamide) A->B D Intramuscular Infection (Thigh) B->D C Prepare Bacterial Inoculum C->D E Administer this compound (Treatment Group) D->E F Administer Vehicle (Control Group) D->F G Euthanize and Excise Thigh E->G F->G H Homogenize Tissue G->H I Serial Dilution and Plating H->I J Incubate and Enumerate CFU I->J K Compare Treatment vs. Control J->K

Experimental workflow for the neutropenic mouse thigh infection model.

MIC_Determination_Logic cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Serial Dilutions of This compound in Broth C Inoculate Microtiter Plate Wells A->C B Standardize Bacterial Inoculum B->C D Incubate at 37°C for 16-20 hours C->D E Observe Wells for Bacterial Growth (Turbidity) D->E F Visible Growth? E->F G Concentration is Below MIC F->G Yes H Concentration is ≥ MIC F->H No I Identify Lowest Concentration with No Visible Growth H->I

Logical workflow for Minimum Inhibitory Concentration (MIC) determination.

References

Safety Operating Guide

Proper Disposal of Aldgamycin F: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Aldgamycin F, a 16-membered macrolide antibiotic, is a critical aspect of laboratory safety and environmental responsibility. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive disposal procedure based on the protocols for structurally similar macrolide antibiotics, such as Spiramycin and Tylosin. Adherence to these guidelines is essential to mitigate risks, prevent environmental contamination, and ensure regulatory compliance.

Core Principle: All this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste. It is imperative to avoid disposal down the drain or in regular trash to prevent the development of antimicrobial resistance in the environment.

Quantitative Data for Structurally Similar Macrolide Antibiotics

The following table summarizes key data for macrolide antibiotics structurally related to this compound. This information should be used as a reference for handling and disposal.

PropertySpiramycinTylosinErythromycinGeneral Guidance for this compound
Chemical Class 16-membered Macrolide16-membered Macrolide14-membered Macrolide16-membered Macrolide
Primary Disposal Route Incineration by a licensed hazardous material disposal company.[1]Dispose of in accordance with local, state, and federal regulations.[2]Waste material must be disposed of in accordance with national and local regulations.[3]Hazardous Chemical Waste Incineration
Environmental Hazards Very toxic to aquatic life with long lasting effects.[4]Very toxic to aquatic life.[5]Very toxic to aquatic life with long lasting effects.Presumed to be toxic to aquatic life.
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection.Wear protective gloves, protective clothing and eye protection. Wear respiratory protection.Wear protective gloves/ eye protection/ face protection.Nitrile gloves, lab coat, and safety glasses.

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of various forms of this compound waste.

Disposal of Pure this compound (Solid/Powder)
  • Segregation: At the point of generation, isolate pure this compound waste from all other laboratory waste streams.

  • Packaging: Carefully place the solid this compound into a clearly labeled, sealed, and chemically compatible container.

  • Labeling: The container must be labeled with "Hazardous Waste," "this compound," the approximate quantity, and the date of accumulation.

  • Storage: Store the packaged waste in a designated hazardous waste accumulation area, segregated from incompatible materials.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of this compound Stock Solutions
  • Segregation: Do not mix this compound stock solutions with other chemical waste unless explicitly permitted by your institution's EHS office.

  • Packaging: Collect this compound solutions in a dedicated, leak-proof, and sealed container.

  • Labeling: Clearly label the container with "Hazardous Waste," "this compound Solution," the solvent used, the estimated concentration, and the date.

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.

Disposal of this compound-Contaminated Materials

This category includes items such as personal protective equipment (gloves, lab coats), pipette tips, and culture plates.

  • Segregation: Collect all this compound-contaminated solid waste separately from regular and biohazardous waste.

  • Packaging: Place the contaminated materials in a designated, labeled hazardous waste bag or container.

  • Labeling: The label should clearly indicate "Hazardous Waste," "this compound-Contaminated Debris," and the date.

  • Storage: Store the container in the designated hazardous waste accumulation area.

  • Collection: Arrange for pickup by a licensed hazardous waste disposal contractor.

Mandatory Visualizations

The following diagrams illustrate the procedural workflow and logical relationships for the proper disposal of this compound.

Aldgamycin_F_Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal pure_solid Pure this compound (Solid) segregate Segregate Waste pure_solid->segregate solution This compound Solution solution->segregate contaminated Contaminated Materials contaminated->segregate package Package Securely segregate->package label_waste Label Clearly package->label_waste store Store in Designated Area label_waste->store collect Collection by EHS/Licensed Contractor store->collect incinerate Incineration collect->incinerate

Workflow for the safe disposal of this compound waste.

Logical_Relationships_Aldgamycin_Disposal cluster_principles Core Principles cluster_actions Required Actions cluster_outcomes Desired Outcomes hazardous_waste Treat as Hazardous Chemical Waste segregation Segregation at Source hazardous_waste->segregation no_drain No Drain or Trash Disposal no_drain->segregation containment Proper Containment & Labeling segregation->containment professional_disposal Professional Disposal containment->professional_disposal safety Laboratory Safety professional_disposal->safety environment Environmental Protection professional_disposal->environment compliance Regulatory Compliance professional_disposal->compliance

Key relationships in this compound waste management.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Aldgamycin F

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Aldgamycin F in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, a macrolide antibiotic. Adherence to these protocols will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.

Personal Protective Equipment (PPE): A Multi-Laden Approach

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial to prevent contamination and potential skin sensitization. The following table summarizes the recommended personal protective equipment for handling this compound, compiled from safety data sheets and general laboratory best practices.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves. Minimum thickness: 0.11 mm. Breakthrough time: ≥ 480 minutes.Prevents direct skin contact and potential allergic reactions.[1] The specified thickness and breakthrough time ensure adequate protection.
Eye Protection Safety glasses with side-shields or goggles. Approved under standards such as NIOSH (US) or EN 166 (EU).Protects eyes from potential splashes or aerosolized particles during handling.
Body Protection Protective clothing, such as a lab coat.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Not generally required under normal handling conditions with adequate ventilation. If dust generation is unavoidable, use a suitable respirator.This compound is a solid; however, if aerosolization or dust is a concern, respiratory protection should be employed.

Operational Workflow for Handling and Disposal

To ensure a systematic and safe process, the following workflow outlines the key steps for handling and disposing of this compound. This visual guide helps to standardize procedures and minimize errors.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Prepare a clean and designated workspace A->B C Weigh and handle this compound in a well-ventilated area B->C D Avoid generating dust C->D E If a spill occurs, follow spill cleanup procedure C->E In case of spill F Dispose of waste in a designated, sealed container D->F G Decontaminate workspace and equipment E->G F->G H Remove and dispose of PPE correctly G->H

A flowchart illustrating the procedural steps for safely handling and disposing of this compound.

Detailed Experimental Protocols

1. Pre-Handling Preparations:

  • Donning PPE: Before handling this compound, put on all required personal protective equipment as specified in the table above. This includes gloves, a lab coat, and safety glasses.

  • Work Area Preparation: Ensure the handling area is clean and uncluttered. Work in a well-ventilated space, such as a chemical fume hood, especially when handling powders to minimize inhalation risks.

2. Handling this compound:

  • Weighing and Transfer: When weighing or transferring the compound, do so carefully to avoid creating dust. Use appropriate tools like spatulas and weighing paper.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing.

3. Spill Management:

  • Immediate Action: In the event of a spill, evacuate non-essential personnel from the immediate area.

  • Containment and Cleanup: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material into a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • Decontamination: Clean the affected area thoroughly with an appropriate solvent or cleaning agent.

4. Disposal Plan:

  • Waste Collection: All waste materials contaminated with this compound, including unused product, contaminated gloves, and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Route: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.

5. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all equipment and the work surface used for handling this compound.

  • PPE Removal: Remove personal protective equipment in the reverse order it was put on, being careful to avoid contaminating your skin or clothing. Dispose of single-use PPE in the designated waste container.

  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.